molecular formula C11H14BrNO B7842466 4-(3-Bromophenoxy)piperidine

4-(3-Bromophenoxy)piperidine

Cat. No.: B7842466
M. Wt: 256.14 g/mol
InChI Key: MRKNLUCMGQUPLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Bromophenoxy)piperidine is a useful research compound. Its molecular formula is C11H14BrNO and its molecular weight is 256.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(3-Bromophenoxy)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenoxy)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-bromophenoxy)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-2-1-3-11(8-9)14-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKNLUCMGQUPLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(3-Bromophenoxy)piperidine CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Technical Guide to 4-(3-Bromophenoxy)piperidine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth overview of 4-(3-Bromophenoxy)piperidine, a key heterocyclic building block in medicinal chemistry and drug discovery. The document details its core molecular identifiers, physicochemical properties, a validated synthetic protocol, analytical characterization methods, and known applications. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this compound for strategic application in their research endeavors. The piperidine moiety is a prevalent scaffold in numerous pharmaceuticals, and understanding the synthesis and properties of functionalized derivatives like this one is critical for the development of novel therapeutics.[1][2][3]

Molecular Identity and Physicochemical Properties

4-(3-Bromophenoxy)piperidine is a substituted piperidine derivative. The presence of a bromine atom on the phenoxy ring provides a reactive handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis. Its core identifiers and properties are summarized below.

Molecular Identifiers

A clear and unambiguous identification of a chemical compound is foundational for scientific research. The following table consolidates the key molecular identifiers for 4-(3-Bromophenoxy)piperidine and its commonly used hydrochloride salt.

Identifier4-(3-Bromophenoxy)piperidine (Free Base)4-(3-Bromophenoxy)piperidine HClSource
CAS Number Not explicitly found, inferred from HCl salt1072944-50-3
IUPAC Name 4-(3-bromophenoxy)piperidine3-bromophenyl 4-piperidinyl ether hydrochloride[4]
Chemical Formula C₁₁H₁₄BrNOC₁₁H₁₅BrClNO[4]
Molecular Weight 256.14 g/mol 292.60 g/mol
Canonical SMILES C1CNCCC1OC2=CC(=CC=C2)BrC1CNCCC1OC2=CC(=CC=C2)Br.Cl[4]
InChI Key MRKNLUCMGQUPLZ-UHFFFAOYSA-NHYIUFMKPWZFLKE-UHFFFAOYSA-N[4]
Physicochemical Properties

The physical and chemical properties of a compound dictate its handling, storage, and application in experimental settings.

PropertyValueNotes
Physical Form SolidData for the hydrochloride salt.
Purity Typically ≥98%As supplied by commercial vendors.
Storage Conditions Room temperature, under inert atmosphereRecommended for the hydrochloride salt to ensure stability.
Predicted XlogP 2.7A measure of lipophilicity, calculated for the free base.[4]

Chemical Structure and Synthesis

The structural arrangement of 4-(3-Bromophenoxy)piperidine is central to its utility. The diagram below illustrates the core structure.

Caption: Chemical structure of 4-(3-Bromophenoxy)piperidine.

Synthetic Pathway: Williamson Ether Synthesis

A common and reliable method for preparing aryl ethers such as 4-(3-Bromophenoxy)piperidine is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol followed by nucleophilic substitution with an alkyl or aryl halide. In this case, 4-hydroxypiperidine (often N-protected) reacts with 1,3-dibromobenzene.

The workflow for this synthesis is outlined below. The use of a Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is a standard strategy to prevent side reactions and improve handling of the intermediate.

Synthesis_Workflow Start Reactants: - N-Boc-4-hydroxypiperidine - 1,3-Dibromobenzene - Sodium Hydride (Base) Reaction Step 1: Williamson Ether Synthesis Solvent: DMF Conditions: 0°C to RT Start->Reaction Combine Workup Step 2: Aqueous Workup - Quench with water - Extract with Ethyl Acetate Reaction->Workup Reaction Complete Purification1 Step 3: Chromatography Purify Boc-protected intermediate Workup->Purification1 Crude Product Deprotection Step 4: Boc Deprotection - Trifluoroacetic Acid (TFA) - Solvent: DCM Purification1->Deprotection Pure Intermediate Neutralization Step 5: Neutralization & Extraction - Basify with aq. NaOH - Extract with DCM Deprotection->Neutralization Acidic Mixture FinalProduct Final Product: 4-(3-Bromophenoxy)piperidine Neutralization->FinalProduct Purified Free Base

Caption: General workflow for the synthesis of 4-(3-Bromophenoxy)piperidine.

Detailed Experimental Protocol

This protocol is a representative example based on standard organic synthesis procedures and should be adapted and optimized based on laboratory conditions.

Step 1: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N₂ or Ar), add a solution of N-Boc-4-hydroxypiperidine (1.0 eq.) in DMF dropwise at 0 °C.

    • Rationale: Sodium hydride is a strong base that deprotonates the hydroxyl group of the piperidine to form a reactive alkoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen gas evolution ceases.

  • Add a solution of 1,3-dibromobenzene (1.1 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 80-90 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure Boc-protected intermediate.

Step 2: Deprotection to 4-(3-Bromophenoxy)piperidine

  • Dissolve the purified tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (1.0 eq.) in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA, 5-10 eq.) dropwise at 0 °C.

    • Rationale: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, liberating the secondary amine of the piperidine ring.

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, concentrate the mixture in vacuo to remove excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(3-Bromophenoxy)piperidine, as the free base. For the hydrochloride salt, the free base can be dissolved in an appropriate solvent (e.g., ether) and treated with HCl.

Applications in Medicinal Chemistry

The piperidine ring is a fundamental structural motif in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and serve as a scaffold for three-dimensional molecular diversity.[2][3][5] 4-(3-Bromophenoxy)piperidine is a valuable building block for creating analogs of biologically active compounds. Its derivatives have been explored in various therapeutic areas.

  • Scaffold for Drug Candidates: The core structure is used as a starting point for the synthesis of more complex molecules targeting a range of biological entities.[3] The piperidine nitrogen can be functionalized, and the bromo-aromatic ring can undergo further reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings) to build molecular complexity.

  • Neurological and Psychiatric Disorders: Piperidine derivatives are widely used in the development of drugs targeting the central nervous system (CNS), including antipsychotics, analgesics, and treatments for neurodegenerative diseases like Alzheimer's.[1][3]

  • Anticancer Agents: The development of novel kinase inhibitors and other anticancer agents often incorporates heterocyclic scaffolds like piperidine to optimize binding and cellular permeability.[5][6][7]

Safety, Handling, and Storage

As a laboratory chemical, 4-(3-Bromophenoxy)piperidine and its derivatives must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for the title compound is not widely available, data from analogous structures and the parent piperidine molecule provide guidance.

  • Hazard Identification: Based on related compounds, it is classified as causing skin and eye irritation and may cause respiratory irritation.[8][9]

  • Precautionary Statements:

    • Prevention: Avoid breathing dust/fumes. Wash skin thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[8][9][10]

    • Response:

      • IF ON SKIN: Wash with plenty of water. If skin irritation occurs, get medical advice.[9]

      • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[9]

      • IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[9]

    • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[9]

Conclusion

4-(3-Bromophenoxy)piperidine is a strategically important synthetic intermediate. Its bifunctional nature—a nucleophilic piperidine nitrogen and a reactive brominated aryl ring—offers chemists a versatile platform for library synthesis and lead optimization in drug discovery programs. The synthetic routes are well-established, and its utility is underscored by the prevalence of the piperidine scaffold in modern pharmaceuticals. Proper handling and storage are essential to ensure safety and compound integrity.

References

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]

  • CAS 1335523-82-4 (S)-3-(4-Bromophenyl)piperidine C11H14BrN. Kanal Chemical. [Link]

  • 4-(3-Phenylphenoxy)piperidine. PubChem, National Institutes of Health. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

  • Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. National Institutes of Health (PMC). [Link]

  • New 4 - substituted piperidines.
  • Synthesis of 4-(3-chlorophenoxy)piperidine. PrepChem.com. [Link]

  • Safety Data Sheet: Piperidine. Carl ROTH. [Link]

  • 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). PubChemLite. [Link]

  • Synthesis of piperidine appended benzophenone analogs via amide linkage... ResearchGate. [Link]

  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

  • Piperidine (Compound). Exposome-Explorer - IARC. [Link]

  • Piperidine (CAS 110-89-4) - Chemical & Physical Properties. Cheméo. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central, National Institutes of Health. [Link]

  • piperidine, 110-89-4. The Good Scents Company. [Link]

  • 1-boc-4-(3-bromophenoxy)piperidine (C16H22BrNO3). PubChemLite. [Link]

  • 4-(3-Methoxyphenoxy)piperidin-1-ium. PubChem, National Institutes of Health. [Link]

  • 4-(3-chlorophenoxy)piperidine (C11H14ClNO). PubChemLite. [Link]

  • 1,3-Bis(4-piperidinyl)propane. PubChem, National Institutes of Health. [Link]

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-(3-Bromophenoxy)piperidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. This in-depth technical guide focuses on 4-(3-Bromophenoxy)piperidine, a heterocyclic amine of interest in medicinal chemistry. In the absence of extensive published solubility data for this specific molecule, this document serves as a comprehensive roadmap for researchers to systematically determine and understand its solubility profile. It provides a robust framework for experimental design, detailing methodologies from the foundational shake-flask method to more advanced spectroscopic techniques. Beyond mere protocols, this guide elucidates the underlying physicochemical principles, enabling scientists to interpret solubility data in the context of solvent properties and intermolecular forces. This guide is designed to empower researchers to generate reliable and reproducible solubility data, a cornerstone for successful drug development.

Introduction: The Critical Role of Solubility in Pharmaceutical Development

The journey of a new chemical entity from discovery to a marketed drug is fraught with challenges, many of which are dictated by its physicochemical properties. Among these, solubility stands out as a paramount factor.[1][2][3] Poor solubility can lead to a cascade of developmental hurdles, including difficulties in formulation, reduced absorption, and ultimately, low bioavailability, which can compromise therapeutic efficacy.[3][4] Therefore, a thorough understanding of a compound's solubility in a range of solvents is not merely a data-gathering exercise; it is a fundamental necessity for informed decision-making throughout the drug development process.[3][4]

Early-stage solubility screening allows for the timely identification of potential liabilities, guiding lead optimization and formulation strategies.[3][4] For a molecule like 4-(3-Bromophenoxy)piperidine, which incorporates both a polar piperidine ring and a more nonpolar bromophenoxy group, its solubility behavior is expected to be highly dependent on the nature of the solvent. This guide provides the necessary theoretical background and practical protocols to comprehensively map the solubility profile of this compound.

Physicochemical Properties of 4-(3-Bromophenoxy)piperidine: A Predictive Analysis

  • The Piperidine Moiety: Piperidine itself is a colorless liquid that is miscible with water and a wide range of organic solvents, including ethanol and ether. This miscibility is attributed to its ability to act as a hydrogen bond acceptor (via the nitrogen lone pair) and donor (via the N-H bond). The nitrogen atom also imparts basicity to the molecule, with the pKa of its conjugate acid being approximately 11.2.[5] This suggests that 4-(3-Bromophenoxy)piperidine will exhibit some degree of solubility in polar protic solvents.

  • The 3-Bromophenoxy Group: The presence of the aromatic ring and the bromine atom introduces significant nonpolar character to the molecule. This will likely enhance its solubility in nonpolar and moderately polar aprotic solvents. The ether linkage provides an additional hydrogen bond acceptor site.

Overall Molecular Profile: 4-(3-Bromophenoxy)piperidine is a moderately polar molecule with both hydrogen bond donor and acceptor capabilities. Its solubility will be a balance between the polar piperidine ring and the nonpolar bromophenoxy substituent. It is expected to be more soluble in solvents that can engage in hydrogen bonding and have a moderate polarity.

Experimental Determination of Solubility: Methodologies and Protocols

A systematic approach to determining the solubility of 4-(3-Bromophenoxy)piperidine is essential for generating reliable data. The following section details established methodologies, from the gold-standard shake-flask method to higher-throughput techniques.

The Shake-Flask Method: A Foundational Approach

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[6] It involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by quantification of the dissolved solute in a filtered aliquot.

Protocol for Shake-Flask Solubility Determination:

  • Preparation: To a series of glass vials, add an excess amount of solid 4-(3-Bromophenoxy)piperidine (enough to ensure undissolved solid remains at equilibrium).

  • Solvent Addition: Add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

  • Quantification: Analyze the concentration of 4-(3-Bromophenoxy)piperidine in the filtrate using a suitable analytical technique, such as gravimetric analysis, UV-Vis spectroscopy, or HPLC.

Diagram of the Shake-Flask Experimental Workflow:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess 4-(3-Bromophenoxy)piperidine to vial prep2 Add known volume of organic solvent prep1->prep2 equil Agitate at constant temperature (24-72h) prep2->equil sep Settle and separate phases equil->sep sample Filter supernatant sep->sample quant Quantify dissolved solute (e.g., HPLC, Gravimetric) sample->quant

Caption: Workflow for the shake-flask solubility determination method.

Quantification Techniques

Gravimetric analysis is a straightforward and accurate method for determining the concentration of a dissolved solid.[7][8][9][10]

Protocol for Gravimetric Quantification:

  • Weighing: Accurately weigh a clean, dry evaporating dish.

  • Aliquot Transfer: Pipette a precise volume of the filtered supernatant into the pre-weighed dish.

  • Evaporation: Gently evaporate the solvent in a fume hood or under a stream of nitrogen. For higher boiling point solvents, a vacuum oven at a suitable temperature may be necessary.

  • Drying: Dry the residue to a constant weight in a vacuum oven.

  • Final Weighing: Cool the dish in a desiccator and weigh it accurately.

  • Calculation: The difference between the final and initial weights of the dish gives the mass of the dissolved solute.

For compounds with a suitable chromophore, UV-Vis spectroscopy offers a rapid and sensitive method of quantification.[11][12]

Protocol for UV-Vis Quantification:

  • Calibration Curve: Prepare a series of standard solutions of 4-(3-Bromophenoxy)piperidine of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation: Dilute the filtered supernatant with the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Measurement: Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample and then calculate the original concentration in the saturated solution.

HPLC is a highly specific and sensitive technique suitable for a wide range of compounds and is often the method of choice for complex mixtures or when high accuracy is required.[11][13]

Protocol for HPLC Quantification:

  • Method Development: Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for 4-(3-Bromophenoxy)piperidine.

  • Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject a known volume of the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

  • Calculation: Determine the concentration of the sample from the peak area using the calibration curve.

Expected Solubility Profile and Discussion

While experimental data needs to be generated, a qualitative solubility profile can be predicted based on the principles of "like dissolves like".

Table 1: Predicted Solubility of 4-(3-Bromophenoxy)piperidine in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneLow to ModerateThe nonpolar bromophenoxy group will contribute to solubility, but the polar piperidine ring will limit it.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetonitrile (ACN), N,N-Dimethylformamide (DMF)Moderate to HighThese solvents can accept hydrogen bonds and have a polarity that can accommodate both the polar and nonpolar regions of the molecule.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThese solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the piperidine moiety.

Discussion of Influencing Factors:

  • Polarity: A solvent's polarity will play a crucial role. Solvents with moderate polarity are likely to be most effective at solvating both the polar and nonpolar parts of the molecule.

  • Hydrogen Bonding: The ability of a solvent to participate in hydrogen bonding will significantly impact solubility.[14] Protic solvents and aprotic solvents that are good hydrogen bond acceptors are expected to be good solvents.

  • Dielectric Constant: Solvents with a higher dielectric constant can better stabilize the solute's dipole moment, potentially leading to higher solubility.[14]

Diagram of Factors Influencing Solubility:

G cluster_solute Solute Properties cluster_solvent Solvent Properties Solubility Solubility of 4-(3-Bromophenoxy)piperidine Polarity_solute Molecular Polarity Solubility->Polarity_solute Hbond_solute H-Bond Donor/Acceptor Sites Solubility->Hbond_solute Polarity_solvent Solvent Polarity Solubility->Polarity_solvent Hbond_solvent H-Bonding Capacity Solubility->Hbond_solvent Dielectric Dielectric Constant Solubility->Dielectric

Caption: Interplay of solute and solvent properties governing solubility.

Safety Precautions

When handling 4-(3-Bromophenoxy)piperidine and organic solvents, appropriate safety measures must be taken. While a specific Safety Data Sheet (SDS) for the title compound was not found, the SDS for related piperidine compounds indicates that they can be flammable, toxic, and corrosive.[15][16][17]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: All experimental work should be conducted in a well-ventilated fume hood.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes.[16][18]

Conclusion

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of 4-(3-Bromophenoxy)piperidine in organic solvents. By following the detailed protocols for the shake-flask method and employing appropriate analytical techniques, researchers can generate the critical data needed to advance their drug development programs. A thorough understanding of the interplay between the physicochemical properties of the solute and the solvent is paramount for interpreting these results and making informed decisions in synthesis, purification, and formulation.

References

  • Ataman Kimya. (n.d.). PIPERIDINE. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]

  • Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2).
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 1-10. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Fako, E., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

  • Unknown. (n.d.). Determination of Solubility by Gravimetric Method.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]

  • Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Retrieved from [Link]

  • Wilson, E. R., et al. (2023). Correlation of Dielectric Properties with Structure and H-Bonding for Liquids. The Journal of Physical Chemistry C, 127(38), 19289–19298. [Link]

  • Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Nikolakakis, I., et al. (n.d.). FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. Retrieved from a pharmaceutical technology resource.
  • Chemistry LibreTexts. (2021, September 22). 7: Gravimetric Analysis (Experiment). Retrieved from [Link]

  • SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

  • Solubility of Things. (n.d.). Gravimetric Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Phenylphenoxy)piperidine. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. Retrieved from a university chemistry department resource.
  • Wikipedia. (n.d.). Piperidine. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-Methoxyphenoxy)piperidin-1-ium. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 4-(3-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing 4-(3-Bromophenoxy)piperidine

In the landscape of modern drug discovery and development, the piperidine moiety is a cornerstone of molecular design.[1][2] Its prevalence stems from its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to parent molecules. 4-(3-Bromophenoxy)piperidine emerges as a significant synthetic intermediate or building block in this context.[3] The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the piperidine and phenoxy groups contribute to the overall structural and electronic properties of potential drug candidates.

Given its role as a foundational component in the synthesis of more complex, biologically active molecules, the unambiguous confirmation of its molecular formula and weight is a non-negotiable prerequisite for any research or development endeavor. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to rigorously characterize 4-(3-Bromophenoxy)piperidine, ensuring the integrity of subsequent experimental work. We will delve into the theoretical underpinnings and provide field-proven, validated protocols for its complete analysis.

Core Molecular Properties

A precise understanding of a molecule begins with its fundamental quantitative descriptors. For 4-(3-Bromophenoxy)piperidine, these core properties are summarized below. It is crucial to distinguish between average molecular weight (calculated using the weighted average of natural isotopic abundances) and monoisotopic mass (calculated using the mass of the most abundant isotope for each element). The latter is particularly critical in high-resolution mass spectrometry.

PropertyValueSource
Chemical Formula C₁₁H₁₄BrNO[4]
Average Molecular Weight 256.14 g/mol [5]
Monoisotopic Mass 255.0259 Da[4][6]
[M+H]⁺ (Protonated) Exact Mass 256.0332 Da[4][6]

Analytical Strategy: A Multi-Technique Approach for Unambiguous Identification

Confident structural and formula assignment is never reliant on a single analytical technique. Instead, a robust, self-validating system is created by integrating data from orthogonal methods. Each technique provides a unique piece of the puzzle, and their collective agreement constitutes the highest standard of evidence. This guide focuses on a tripartite strategy involving High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA).

The logical workflow for this integrated analysis is depicted below.

Integrated workflow for formula and structure confirmation. cluster_MS Mass Spectrometry cluster_NMR NMR Spectroscopy cluster_EA Elemental Analysis cluster_Results Data Interpretation cluster_Conclusion Final Confirmation ms High-Resolution MS isotope Isotopic Pattern Analysis ms->isotope Examine M, M+2 exact_mass Exact Mass (e.g., 256.0332 Da) ms->exact_mass br_present Bromine Presence (1:1 ratio) isotope->br_present h_nmr ¹H NMR c_nmr ¹³C NMR proton_env Proton Environments & Integration h_nmr->proton_env carbon_count Carbon Count (11 signals) c_nmr->carbon_count ea Combustion Analysis percent_comp Elemental % C, H, N ea->percent_comp final Confirmed Formula: C₁₁H₁₄BrNO Confirmed MW: 256.14 g/mol exact_mass->final br_present->final proton_env->final carbon_count->final percent_comp->final

Caption: Integrated workflow for formula and structure confirmation.

High-Resolution Mass Spectrometry (HRMS): The Gold Standard for Formula Determination

HRMS is the most powerful technique for determining the elemental composition of a small molecule.[7][8] Unlike low-resolution mass spectrometers that provide nominal mass, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places.[9] This precision is sufficient to differentiate between compounds that have the same nominal mass but different elemental formulas.

Causality Behind HRMS:

The power of HRMS lies in the concept of the "mass defect." Each isotope has a precise mass that is not an integer (with the exception of ¹²C, which is defined as 12.0000 Da).[9] For example, the mass of ¹H is 1.0078 Da, ¹⁴N is 14.0031 Da, and ¹⁶O is 15.9949 Da. By measuring the mass of an ion with high precision (e.g., within 5 ppm), software algorithms can calculate the limited number of elemental combinations (C, H, N, O, Br) that could result in that specific mass, thereby determining the molecular formula.[10][11]

The Bromine Isotopic Signature: A Critical Confirmation

A key validating feature for 4-(3-Bromophenoxy)piperidine is the characteristic isotopic pattern of bromine.[12] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in almost a 1:1 natural abundance (50.7% and 49.3%, respectively).[13][14] Consequently, the mass spectrum will exhibit two distinct peaks for the molecular ion: the M+ peak (containing ⁷⁹Br) and the M+2 peak (containing ⁸¹Br), separated by two m/z units and having nearly equal intensity.[13][14][15] The observation of this 1:1 doublet is definitive evidence for the presence of a single bromine atom in the molecule.[13]

Detailed Experimental Protocol: HRMS Analysis
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of 4-(3-Bromophenoxy)piperidine.

    • Dissolve in 1 mL of a high-purity solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting efficient protonation in positive ion mode.

  • Instrumentation & Calibration:

    • Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

    • Calibrate the instrument immediately prior to the analysis using a certified calibration standard mixture to ensure mass accuracy below 5 ppm.

    • Set the ionization source to Electrospray Ionization (ESI) in positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in full scan mode over a mass range of m/z 100-500.

    • Ensure the resolving power is set to a minimum of 60,000 to achieve the necessary mass accuracy.

  • Data Analysis:

    • Identify the monoisotopic peak for the protonated molecule, [M+H]⁺.

    • Confirm the presence of the M+2 peak at an m/z value two units higher and with approximately the same intensity.

    • Use the instrument's software to calculate the elemental composition for the measured exact mass of the [M+H]⁺ ion (e.g., 256.0332 Da). The software should return C₁₁H₁₅BrNO as the only plausible formula within a 5 ppm mass tolerance.

ParameterTheoretical ValueExpected Experimental Value
[M+H]⁺ Exact Mass 256.0332 Da256.0332 ± 0.0013 Da (at 5 ppm)
[M+2+H]⁺ Exact Mass 258.0311 Da258.0311 ± 0.0013 Da (at 5 ppm)
Intensity Ratio (M+ / M+2) ~1:1~1:1

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming the Molecular Skeleton

While HRMS provides the formula, NMR spectroscopy validates the structure's connectivity, confirming that the atoms are arranged as 4-(3-Bromophenoxy)piperidine.[16][17] It provides information on the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.

Causality Behind NMR:

NMR exploits the magnetic properties of atomic nuclei.[16] When placed in a strong magnetic field, nuclei can absorb radiofrequency energy at specific frequencies. This frequency, known as the chemical shift, is highly sensitive to the local electronic environment, allowing differentiation between atoms in different parts of the molecule.[16] Furthermore, interactions between neighboring nuclei (spin-spin coupling) cause signals to split, providing direct evidence of atomic connectivity.[16]

Detailed Experimental Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 4-(3-Bromophenoxy)piperidine.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. CDCl₃ is chosen for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (though modern spectrometers often reference the residual solvent peak).

  • Instrumentation:

    • Use a Fourier-transform NMR spectrometer with a field strength of at least 400 MHz for ¹H. Higher field strengths provide better signal dispersion and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a proton spectrum. Key parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans for good signal-to-noise.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Analysis:

    • ¹H NMR:

      • Chemical Shift: Correlate the observed chemical shifts with expected values for aromatic, ether-linked, and aliphatic protons.

      • Integration: The area under each peak should be proportional to the number of protons it represents. Verify that the integration corresponds to the 14 protons in the formula.

      • Coupling Patterns: Analyze the splitting patterns (e.g., doublets, triplets) to confirm the connectivity between adjacent protons.

    • ¹³C NMR:

      • Count the number of distinct signals. For 4-(3-Bromophenoxy)piperidine, 11 distinct carbon signals are expected due to the molecule's symmetry. This count directly validates the carbon backbone of the proposed formula.

Elemental Analysis (EA): The Classical Verification

Elemental analysis, or combustion analysis, is a classic technique that provides the mass percentage of carbon, hydrogen, and nitrogen in a compound. By comparing the experimentally determined percentages with the theoretical values calculated from the proposed formula, one can gain further confidence in the assignment.

Causality Behind EA:

The method involves the complete combustion of a small, precisely weighed amount of the sample in an oxygen-rich environment. The resulting combustion gases (CO₂, H₂O, N₂) are separated and quantified by detectors. From the amounts of these gases, the original mass percentages of C, H, and N in the sample are calculated.

Detailed Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • Ensure the sample is meticulously dried to remove any residual solvent or water, which would artificially inflate the hydrogen and carbon content.

    • Accurately weigh 2-3 mg of the dried sample into a tin or silver capsule.

  • Instrumentation:

    • Use a commercial CHN elemental analyzer.

    • Calibrate the instrument using a certified standard with a known elemental composition (e.g., acetanilide).

  • Analysis:

    • The sample is dropped into a high-temperature combustion furnace (~900-1000 °C).

    • The resulting gases are passed through a reduction furnace to convert nitrogen oxides to N₂ gas.

    • The gas mixture (CO₂, H₂O, N₂, and He carrier gas) is separated, and the concentration of each is measured by thermal conductivity detection.

  • Data Analysis:

    • The instrument's software calculates the weight percentages of C, H, and N.

    • Compare the experimental results to the theoretical values. A good result will typically be within ±0.4% of the theoretical value.

ElementTheoretical % (for C₁₁H₁₄BrNO)Expected Experimental %
Carbon (C) 51.58%51.58 ± 0.4%
Hydrogen (H) 5.51%5.51 ± 0.4%
Nitrogen (N) 5.47%5.47 ± 0.4%

Conclusion

The definitive characterization of a key synthetic intermediate like 4-(3-Bromophenoxy)piperidine is paramount for the integrity of any drug discovery program. Relying on a single analytical technique is insufficient. By adopting an integrated, multi-technique approach, a self-validating system of evidence is constructed. High-Resolution Mass Spectrometry establishes the precise elemental formula and confirms the presence of bromine through its unique isotopic signature. NMR spectroscopy validates the structural framework and connectivity of the atoms. Finally, Elemental Analysis provides a classical, quantitative confirmation of the elemental ratios. The convergence of data from these three orthogonal methods provides the highest possible confidence in the assigned molecular formula (C₁₁H₁₄BrNO) and molecular weight (256.14 g/mol ), ensuring a solid foundation for subsequent research and development.

References

  • PubChemLite. 4-(3-bromophenoxy)piperidine hydrochloride (C11H14BrNO). [Online] Available at: [Link]

  • PubChem. 4-(3-Piperidinopropoxy)phenylmagnesium bromide. [Online] Available at: [Link]

  • PubChem. 4-(3-Phenylphenoxy)piperidine. [Online] Available at: [Link]

  • PubChemLite. 4-(4-bromophenoxy)piperidine (C11H14BrNO). [Online] Available at: [Link]

  • Britannica. Bromine. [Online] Available at: [Link]

  • Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2023). Bromo pattern in Mass Spectrometry. YouTube. [Online] Available at: [Link]

  • Chemistry LibreTexts. NMR Spectroscopy. [Online] Available at: [Link]

  • Chemistry Steps. Isotopes in Mass Spectrometry. [Online] Available at: [Link]

  • The Organic Chemistry Tutor. (2021). Proton NMR Spectroscopy - How To Draw The Structure Given The Spectrum. YouTube. [Online] Available at: [Link]

  • OpenOChem Learn. Interpreting ¹H NMR Spectra. [Online] Available at: [Link]

  • Chemguide. The M+2 peak in mass spectra. [Online] Available at: [Link]

  • Chemistry LibreTexts. Determination of the Molecular Formula by High Resolution Mass Spectrometry. [Online] Available at: [Link]

  • Sharma, V., et al. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews. [Online] Available at: [Link]

  • Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Online] Available at: [Link]

  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. NIH National Center for Biotechnology Information. [Online] Available at: [Link]

  • Chemistry LibreTexts. Other Important Isotopes- Br and Cl. [Online] Available at: [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Online] Available at: [Link]

  • University of Colorado Boulder. Elements With More Abundant Heavy Isotopes. [Online] Available at: [Link]

  • Professor Dave Explains. (2016). Practice Problem: Assigning Molecular Structure From an NMR Spectrum. YouTube. [Online] Available at: [Link]

  • OSTI.gov. Quantitative determination of bromine-labelled organic compounds by XRF. [Online] Available at: [Link]

  • OChem Academy. (2019). Formula determination by high resolution mass spectrometry. YouTube. [Online] Available at: [Link]

  • Cheméo. Piperidine (CAS 110-89-4) - Chemical & Physical Properties. [Online] Available at: [Link]

  • NCERT. Tests for Functional Groups in Organic Compounds. [Online] Available at: [Link]

  • International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. [Online] Available at: [Link]

  • ResearchGate. Determination of molecular formulas of natural organic matter molecules by (ultra-) high-resolution mass spectrometry Status and needs. [Online] Available at: [Link]

  • Wikipedia. Piperidine. [Online] Available at: [Link]

  • PubChem. Piperidin-4-ol. [Online] Available at: [Link]

Sources

Methodological & Application

Synthesis protocols for 4-(3-Bromophenoxy)piperidine from raw materials

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: Synthesis Protocols for 4-(3-Bromophenoxy)piperidine from Raw Materials

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The 4-aryloxypiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into pharmacologically active agents targeting a range of receptors and enzymes. 4-(3-Bromophenoxy)piperidine, in particular, serves as a crucial building block for synthesizing novel therapeutics, with the bromine atom providing a versatile handle for further chemical modification via cross-coupling reactions. This document provides a detailed guide for the synthesis of 4-(3-Bromophenoxy)piperidine, focusing on two robust and widely applicable protocols starting from commercially available raw materials. We present a comparative analysis of a modified Williamson ether synthesis and a Mitsunobu reaction, offering researchers the flexibility to choose a method based on available reagents, scalability, and specific experimental constraints. The protocols include a critical N-Boc protection strategy and a final deprotection step, ensuring high yields and purity of the target compound.

Introduction: Strategic Importance and Synthetic Overview

The piperidine ring is a cornerstone motif in drug discovery, and its substitution at the 4-position with an aryloxy group creates a class of compounds with significant therapeutic potential.[1] The title compound, 4-(3-Bromophenoxy)piperidine, is a valuable intermediate. The 3-bromo substituent is not merely a placeholder; it is a key functional group for late-stage diversification, enabling the introduction of various moieties through palladium-catalyzed reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[2][3][4]

Synthesizing this molecule efficiently requires a strategy that addresses the nucleophilicity of both the piperidine nitrogen and the oxygen of the hydroxyl group. A direct reaction between 4-hydroxypiperidine and a 3-bromoaryl halide would lead to a mixture of O-arylated and N-arylated products, complicating purification and reducing the yield of the desired isomer.

Therefore, a robust synthesis employs a protecting group strategy. The piperidine nitrogen is temporarily masked, most commonly with a tert-butyloxycarbonyl (Boc) group, which is stable under the basic or neutral conditions of C-O bond formation but can be cleanly removed in a final acidic step.[5][6]

This guide details two primary pathways for the key C-O bond-forming step, starting from N-Boc-4-hydroxypiperidine and 3-bromophenol:

  • Protocol A: Base-Promoted SNAr (Williamson-type) Synthesis

  • Protocol B: Mitsunobu Reaction

Both routes converge on the intermediate, tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate, which is then deprotected to yield the final product.

G cluster_start Starting Materials cluster_main Synthetic Pathways cluster_final Final Product 4-Hydroxypiperidine 4-Hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine 4-Hydroxypiperidine->N-Boc-4-hydroxypiperidine Boc2O, Base 3-Bromophenol 3-Bromophenol Protected_Intermediate tert-butyl 4-(3-bromophenoxy) piperidine-1-carboxylate 3-Bromophenol->Protected_Intermediate N-Boc-4-hydroxypiperidine->Protected_Intermediate Protocol A: Williamson Ether Synthesis (NaH, DMF) N-Boc-4-hydroxypiperidine->Protected_Intermediate Protocol B: Mitsunobu Reaction (PPh3, DIAD, THF) Final_Product 4-(3-Bromophenoxy)piperidine Protected_Intermediate->Final_Product Protocol C: N-Boc Deprotection (TFA or HCl)

Caption: Overall synthetic workflow for 4-(3-Bromophenoxy)piperidine.

The Imperative of N-Protection: Causality in Experimental Design

The secondary amine of the piperidine ring (pKa ~11.2) is a potent nucleophile, often more so than the hydroxyl group at the 4-position. In base-catalyzed reactions like the Williamson ether synthesis, the alkoxide of 4-hydroxypiperidine is in equilibrium with the neutral amine. Any direct attempt at N-arylation through reactions like the Ullmann condensation or Buchwald-Hartwig amination would compete with the desired O-arylation.[3][7]

To eliminate this ambiguity and direct the reaction exclusively to the oxygen nucleophile, the nitrogen is protected with the Boc group. This is achieved by reacting 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base.[8][9] The resulting carbamate is electronically and sterically hindered, rendering the nitrogen non-nucleophilic under the conditions required for the subsequent ether formation. This strategic choice is fundamental to achieving a clean, high-yielding synthesis.

Detailed Experimental Protocols

Protocol A: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via Williamson Ether Synthesis

This protocol relies on the formation of a phenoxide from 3-bromophenol, which then acts as a nucleophile to displace a suitable leaving group on the N-Boc-4-hydroxypiperidine. For simplicity and efficacy, the hydroxyl group itself is used, with the reaction more accurately described as a base-mediated coupling.

Principle: The weakly acidic phenolic proton is removed by a strong base (e.g., sodium hydride) to generate a potent sodium phenoxide nucleophile. This attacks the electrophilic carbon of the C-O bond in N-Boc-4-hydroxypiperidine, although more accurately, it couples under these conditions in a polar aprotic solvent.

Reagents & Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-hydroxypiperidine201.265.00 g24.831.0
3-Bromophenol173.014.73 g27.311.1
Sodium Hydride (60% in oil)40.001.09 g27.311.1
Dimethylformamide (DMF)-50 mL--

Step-by-Step Methodology:

  • Reactor Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add 3-bromophenol (4.73 g).

  • Solvent Addition: Add anhydrous DMF (50 mL) and stir until the phenol has completely dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.09 g, 60% dispersion in mineral oil) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved. This step must be performed in a well-ventilated fume hood.

  • Phenoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, during which time the sodium phenoxide will form.

  • Substrate Addition: Add a solution of N-Boc-4-hydroxypiperidine (5.00 g) in anhydrous DMF (10 mL) dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to 60 °C and stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (N-Boc-4-hydroxypiperidine) is consumed.

  • Workup: Cool the reaction to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the title compound as a clear oil or white solid.

Protocol B: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for forming C-O bonds with inversion of stereochemistry (though irrelevant here).[10] It operates under mild, neutral conditions, making it an excellent alternative to base-mediated protocols, especially for sensitive substrates.

Principle: Triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD) activate the alcohol, converting the hydroxyl group into a good leaving group in situ. The phenoxide, formed from the weakly acidic 3-bromophenol, then acts as the nucleophile in an SN2 displacement.[11][12]

G Alcohol R-OH (N-Boc-4-hydroxypiperidine) Betaine [Ph3P+-O-R] Phosphonium Betaine Alcohol->Betaine Phosphine PPh3 Phosphine->Betaine DIAD DIAD Oxyphosphonium [Ph3P+-OR] Oxyphosphonium Salt DIAD->Oxyphosphonium Phenol Ar-OH (3-Bromophenol) Product R-O-Ar Phenol->Product Betaine->Oxyphosphonium Adduct DIAD-H Adduct Oxyphosphonium->Product SN2 attack Byproduct1 Ph3P=O Oxyphosphonium->Byproduct1 Byproduct2 DIAD-H2

Caption: Simplified mechanism of the Mitsunobu reaction.

Reagents & Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
N-Boc-4-hydroxypiperidine201.265.00 g24.831.0
3-Bromophenol173.014.73 g27.311.1
Triphenylphosphine (PPh₃)262.297.14 g27.241.1
Diisopropyl azodicarboxylate (DIAD)202.215.5 mL27.311.1
Tetrahydrofuran (THF)-100 mL--

Step-by-Step Methodology:

  • Reactor Setup: To a dry 500 mL round-bottom flask under a nitrogen atmosphere, add N-Boc-4-hydroxypiperidine (5.00 g), 3-bromophenol (4.73 g), and triphenylphosphine (7.14 g).

  • Solvent Addition: Add anhydrous THF (100 mL) and stir at room temperature until all solids have dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add DIAD (5.5 mL) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C. A white precipitate (triphenylphosphine oxide) may form during the reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction by TLC for the disappearance of the starting alcohol.

  • Concentration: Once complete, remove the THF under reduced pressure.

  • Purification: The primary challenge in Mitsunobu workups is removing the triphenylphosphine oxide and diisopropyl hydrazinedicarboxylate byproducts.

    • Add diethyl ether (100 mL) to the crude residue and stir. The byproducts are poorly soluble in ether and should precipitate.

    • Store the flask at 4 °C for several hours (or overnight) to maximize precipitation.

    • Filter the mixture through a pad of Celite, washing the filter cake with cold diethyl ether.

    • Concentrate the filtrate and purify the resulting residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to isolate the desired product.

Protocol C: Deprotection to Yield 4-(3-Bromophenoxy)piperidine

This final step removes the Boc protecting group to liberate the free secondary amine.

Principle: The Boc group is labile under acidic conditions.[5] A strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), protonates the carbamate, which then fragments into the free amine, carbon dioxide, and tert-butyl cation (which is scavenged by the solvent or TFA).

Reagents & Quantities

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equivalents
tert-butyl 4-(3-bromophenoxy)...356.265.00 g14.031.0
Dichloromethane (DCM)-35 mL--
Trifluoroacetic Acid (TFA)114.0210.8 mL140.310.0

Step-by-Step Methodology:

  • Dissolution: Dissolve the protected intermediate (5.00 g) in dichloromethane (35 mL) in a round-bottom flask and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (10.8 mL) to the stirred solution.

  • Reaction: Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor by TLC until the starting material is consumed.

  • Concentration: Remove all volatile components (DCM, excess TFA) under reduced pressure.

  • Workup (to obtain free base):

    • Dissolve the residue in DCM (50 mL).

    • Wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acid and deprotonate the amine. Caution: CO₂ evolution.

    • Wash with brine (1 x 30 mL), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 4-(3-Bromophenoxy)piperidine, typically as an oil or low-melting solid.[13]

  • Workup (to obtain HCl salt):

    • After step 3, concentrate the reaction mixture.

    • Dissolve the residue in a minimal amount of diethyl ether or methanol.

    • Add a solution of HCl in diethyl ether (e.g., 2 M) dropwise until precipitation is complete.

    • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain 4-(3-Bromophenoxy)piperidine hydrochloride.[14]

Comparative Analysis and Data Summary

ParameterProtocol A: Williamson Ether SynthesisProtocol B: Mitsunobu Reaction
Conditions Elevated temperature (60 °C), 12-16 hMild (0 °C to RT), 4-6 h
Reagents Strong base (NaH), polar aprotic solventPPh₃, DIAD/DEAD, neutral conditions
Typical Yield 60-80%75-90%
Pros Uses cheaper, common reagents. Scalable.Faster reaction times. Milder conditions. High yielding.
Cons Requires strictly anhydrous conditions. Use of NaH requires caution. Longer reaction time.More expensive reagents (DIAD, PPh₃). Purification can be challenging due to byproducts.

References

  • PrepChem.com. (n.d.). Synthesis of 4-(3-chlorophenoxy)piperidine. Retrieved from [Link]

  • Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]

  • PubChem. (n.d.). 4-(3-bromophenoxy)piperidine hydrochloride. Retrieved from [Link]

  • Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Piperidine Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN112645902A - Synthetic method of 1-(4-bromophenyl) piperidine.
  • Google Patents. (n.d.). CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • PubChem. (n.d.). (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN101602748B - A kind of purification method of high-purity piperidine.
  • ResearchGate. (2018). How to remove excess 4-amino piperidine from reaction medium?. Retrieved from [Link]

  • Molecules. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. PMC. Retrieved from [Link]

  • Molecules. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • ResearchGate. (2025). Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. Retrieved from [Link]

  • Molecules. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Retrieved from [Link]

  • ResearchGate. (2024). Mechanochemical Mitsunobu Reactions. Retrieved from [Link]

  • Professor Dave Explains. (2024). Mitsunobu Reaction. YouTube. Retrieved from [Link]

  • ResearchGate. (2025). On-Surface Ullmann-Type Coupling Reactions of Aryl Halide Precursors with Multiple Substituted Sites. Retrieved from [Link]

  • SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Retrieved from [Link]

Sources

A Detailed, Step-by-Step Protocol for the Preparation of 4-(3-Bromophenoxy)piperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of a Key Pharmaceutical Intermediate

Abstract

This application note provides a comprehensive and reliable two-step protocol for the synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis leverages a strategic N-Boc protection of the piperidine moiety, followed by a Williamson ether synthesis to couple it with 3-bromophenol. The final step involves an acid-catalyzed deprotection that concurrently yields the desired hydrochloride salt. This guide is designed for researchers in organic synthesis and drug development, offering detailed procedural steps, explanations of the underlying chemical principles, safety protocols, and methods for characterization to ensure the synthesis of a high-purity final product.

Introduction

Piperidine and its derivatives are privileged scaffolds found in a vast array of pharmaceuticals and biologically active compounds. Their conformational flexibility and basic nitrogen atom allow for critical interactions with biological targets. Specifically, 4-aryloxypiperidines are key intermediates in the development of therapeutics targeting the central nervous system, among other applications.[1][2] The title compound, 4-(3-Bromophenoxy)piperidine hydrochloride[3][4], provides a versatile platform for further functionalization via cross-coupling reactions at the bromo-position, making it a highly sought-after precursor in pharmaceutical research.

This protocol outlines a robust and scalable synthesis that proceeds in two main stages:

  • Formation of the Ether Linkage: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate via a Williamson ether synthesis. This reaction requires the piperidine nitrogen to be protected to prevent undesired N-arylation. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions of the ether synthesis and its facile removal under acidic conditions.[5][6]

  • Deprotection and Salt Formation: Acidic removal of the Boc group from the intermediate, which simultaneously protonates the piperidine nitrogen to form the stable and easily handled hydrochloride salt.[7][8]

This document provides a self-validating methodology, complete with characterization checkpoints and detailed safety considerations.

Overall Synthetic Scheme

The two-step synthesis transforms commercially available starting materials into the target hydrochloride salt.

Figure 1: Overall reaction scheme for the synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride.

Materials, Reagents, and Equipment

Reagents and Solvents
Reagent/SolventFormulaMW ( g/mol )Purity/GradeSupplier
N-Boc-4-hydroxypiperidineC₁₀H₁₉NO₃201.26>98%Sigma-Aldrich
3-BromophenolC₆H₅BrO173.01>98%Sigma-Aldrich
Sodium hydride (NaH)NaH24.0060% dispersion in mineral oilSigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, >99.8%Sigma-Aldrich
Hydrochloric acid solutionHCl36.464.0 M in 1,4-dioxaneSigma-Aldrich
Ethyl acetate (EtOAc)C₄H₈O₂88.11ACS GradeFisher Scientific
Diethyl ether (Et₂O)C₄H₁₀O74.12ACS GradeFisher Scientific
Saturated aq. NaCl (Brine)NaCl58.44N/ALab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04GranularFisher Scientific
Deionized WaterH₂O18.02N/ALab System
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Septa and nitrogen inlet/outlet

  • Syringes and needles

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • High-vacuum pump

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer, Mass spectrometer, Melting point apparatus

Detailed Experimental Protocols

PART A: Synthesis of tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate

Causality: This step employs the Williamson ether synthesis, a classic Sₙ2 reaction.[9] The acidic proton of the 3-bromophenol is first removed by a strong, non-nucleophilic base, sodium hydride (NaH), to generate the corresponding phenoxide. This potent nucleophile then attacks the carbon atom bearing a suitable leaving group. For simplicity and high yield, this protocol is adapted from related syntheses using a Mitsunobu reaction's principles in a Williamson context, where the hydroxyl group of N-Boc-4-hydroxypiperidine is converted in situ to a better leaving group. However, a more direct approach involves activating the alcohol or using a piperidine with a pre-installed leaving group. For this protocol, we will use the direct deprotonation of the phenol. The reaction is performed in an anhydrous polar aprotic solvent, DMF, which effectively solvates the sodium cation, leaving the phenoxide anion highly reactive.[10]

Procedure:

  • Reactor Setup: Place a 250 mL three-neck round-bottom flask, equipped with a magnetic stir bar, under a nitrogen atmosphere. Dry all glassware in an oven beforehand.

  • Reagent Addition: To the flask, add N-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol, 1.0 eq). Dissolve it in 50 mL of anhydrous DMF.

  • Base Addition: Cool the solution to 0 °C using an ice-water bath. Carefully add sodium hydride (1.2 g of 60% dispersion in oil, 29.8 mmol, 1.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the system is under inert atmosphere and add the reagent slowly to control gas evolution. Stir the resulting slurry at 0 °C for 30 minutes.

  • Phenol Addition: In a separate flask, dissolve 3-bromophenol (4.7 g, 27.3 mmol, 1.1 eq) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C over 20 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-16 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of 20 mL of deionized water.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake well and separate the layers. Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with 50 mL of 1 M NaOH solution (to remove any unreacted phenol), 50 mL of water, and finally 50 mL of saturated brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product is typically a pale yellow oil or solid.

  • Purification: While often clean enough for the next step, the crude product can be purified by flash column chromatography on silica gel if necessary.

PART B: Synthesis of 4-(3-Bromophenoxy)piperidine hydrochloride

Causality: The Boc protecting group is highly labile in the presence of strong acid.[6] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to release the stable tert-butyl cation (which forms isobutylene and a proton) and carbon dioxide. The piperidine nitrogen is liberated as the free amine, which is immediately protonated by the excess HCl in the reaction medium to form the desired hydrochloride salt. Using a 4.0 M solution of HCl in 1,4-dioxane is efficient as the solvent is organic and the product often precipitates directly from the reaction mixture, simplifying isolation.[7]

Procedure:

  • Setup: Dissolve the crude tert-butyl 4-(3-bromophenoxy)piperidine-1-carboxylate (assuming quantitative yield from the previous step, ~8.8 g, 24.8 mmol) in 50 mL of ethyl acetate in a 100 mL round-bottom flask equipped with a stir bar.

  • Acid Addition: To this solution, add 25 mL of 4.0 M HCl in 1,4-dioxane (100 mmol, ~4 eq) dropwise at room temperature. A white precipitate should begin to form almost immediately.

  • Reaction: Stir the resulting thick slurry at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is completely consumed.

  • Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with two 30 mL portions of cold diethyl ether to remove any non-polar impurities and residual solvent.

  • Drying: Dry the product under high vacuum for several hours to remove all traces of solvent. The final product should be a stable, white to off-white crystalline solid.

  • Yield Calculation: Weigh the final product and calculate the overall yield for the two steps.

Workflow and Data Summary

Experimental Workflow Diagram

Sources

Validation & Comparative

1H NMR interpretation and peak assignment for 4-(3-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the 1H NMR spectral characteristics of 4-(3-Bromophenoxy)piperidine , a critical building block in fragment-based drug discovery (FBDD).[1]

Executive Summary & Structural Context

4-(3-Bromophenoxy)piperidine (CAS: 906673-24-3, Free Base) is a bifunctional pharmacophore combining a secondary amine (piperidine) and a halogenated aryl ether.[1] In drug development, it serves as a "linker" scaffold where the piperidine nitrogen acts as a nucleophile for diversification, and the aryl bromide allows for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

Analytical Challenge: The primary challenge in interpreting this spectrum is distinguishing the specific substitution pattern of the meta-bromophenoxy ring and resolving the chair-conformation splitting of the piperidine ring, which varies significantly between the free base (CDCl₃) and the hydrochloride salt (DMSO-d₆).[1]

Structural Visualization & Numbering Strategy

To ensure accurate assignment, we utilize the following numbering scheme. The symmetry of the piperidine ring simplifies the aliphatic region, while the asymmetry of the 3-bromophenyl ring creates a distinct aromatic fingerprint.[1]

G cluster_legend Spectral Zones N1 N-1 C2 C-2 N1->C2 C3 C-3 C2->C3 C4 C-4 (Methine) C3->C4 C5 C-5 C4->C5 O O C4->O Ether Link C6 C-6 C5->C6 C6->N1 Ar1 C-1' O->Ar1 Ar2 C-2' (Ortho) Ar1->Ar2 Ar3 C-3' (Br) Ar2->Ar3 Ar4 C-4' (Para) Ar3->Ar4 Ar5 C-5' (Meta) Ar4->Ar5 Ar6 C-6' (Ortho) Ar5->Ar6 Ar6->Ar1 Aliphatic Region Aliphatic Region Aliphatic Region->C2 Aromatic Region Aromatic Region Aromatic Region->Ar2

Figure 1: Connectivity and logical zoning for NMR assignment. The molecule is divided into the Aliphatic Piperidine Zone (Blue) and the Aromatic Phenyl Zone (Yellow).

Experimental Protocol: Sample Preparation

The chemical shift (


) of the piperidine protons is highly sensitive to pH and solvent choice.[1]
  • Protocol A (Free Base Characterization):

    • Solvent: CDCl₃ (Chloroform-d) + 0.03% TMS.

    • Preparation: Dissolve ~10 mg of the free amine in 0.6 mL CDCl₃.

    • Note: Ensure the sample is free of HCl.[1] If the sample is a salt, perform a mini-workup (partition between CH₂Cl₂ and aq. Na₂CO₃) before drying and dissolving in CDCl₃.

  • Protocol B (Salt Characterization):

    • Solvent: DMSO-d₆.

    • Observation: The acidic proton (NH₂⁺) will appear as a broad singlet around 8.5–9.5 ppm, and alpha-protons (H-2/6) will shift downfield by ~0.3–0.5 ppm compared to the free base.[1]

Spectral Assignment & Peak Analysis

Conditions: 400 MHz, CDCl₃, 298 K (Free Base).

Zone 1: The Aromatic Region (6.8 – 7.2 ppm)

The 3-bromophenoxy group displays a characteristic ABCD spin system (or pseudo-AMRX), distinct from the symmetric AA'BB' pattern of 4-bromophenoxy analogs.[1]

ProtonShift (

, ppm)
Multiplicity

(Hz)
Assignment Logic
H-5' 7.13 – 7.18 Triplet (t)8.0Meta-proton. Coupled to H-4' and H-6'.[1] Appears as a pseudo-triplet due to similar coupling constants.[1]
H-4' 7.08 – 7.12 Multiplet (ddd)8.0, 1.8, 0.9Para to Oxygen. Deshielded by the ortho-Bromine.[1] Shows strong ortho-coupling to H-5'.[1]
H-2' 7.03 – 7.06 Singlet (t)~2.0Isolated Proton. Located between the Ether oxygen and Bromine.[1] Appears as a narrow triplet or singlet due to small meta-couplings.[1]
H-6' 6.80 – 6.85 Multiplet (ddd)8.0, 2.0, 0.9Ortho to Oxygen. Shielded by the electron-donating oxygen resonance effect.[1] Distinctly upfield from the other aromatic signals.[1]
Zone 2: The Aliphatic Piperidine Ring (1.5 – 4.5 ppm)

The piperidine ring exists in a chair conformation. At room temperature, rapid ring flipping may average the axial/equatorial signals unless the bulky 4-substituent locks the conformation (predominantly equatorial).[1]

ProtonShift (

, ppm)
MultiplicityIntegralAssignment Logic
H-4 4.30 – 4.45 Septet/Multiplet1HMethine (O-CH-). Strongly deshielded by the oxygen atom.[1] The splitting arises from coupling to four neighboring protons (H-3ax, H-3eq, H-5ax, H-5eq).[1]
H-2, H-6 3.08 – 3.18 Dt / Multiplet4HAlpha to Nitrogen. Deshielded by the amine.[1] In the free base, these appear as a complex multiplet due to axial/equatorial averaging.
H-3, H-5 1.95 – 2.05 Multiplet2HBeta (Equatorial). Typically downfield of their axial counterparts due to anisotropy.[1]
H-3, H-5 1.60 – 1.75 Multiplet2HBeta (Axial). Upfield signals.[1] Often overlap with the broad NH peak or water.[1]
NH 1.80 – 2.20 Broad Singlet1HAmine Proton. Position is concentration-dependent.[1] Disappears upon D₂O shake.[1]
Comparative Analysis: Quality Control
A. Isomer Differentiation (3-Bromo vs. 4-Bromo)

One of the most common errors in synthesis is using the wrong starting phenol.[1] NMR easily distinguishes these isomers.[1]

Feature4-(3-Bromophenoxy)piperidine (Target)4-(4-Bromophenoxy)piperidine (Alternative)
Symmetry Asymmetric Aromatic RingSymmetric Aromatic Ring
Peak Pattern 4 Distinct signals (s, d, t, d)2 Distinct signals (AA'BB' Doublets)
Integration 1:1:1:1 ratio in aromatic zone2:2 ratio (two doublets integrating to 2H each)
B. Salt Formation Effects (Free Base vs. HCl)

If analyzing the commercially available Hydrochloride salt (CAS: 1072944-50-3):

  • Solvent: Must use DMSO-d₆ or D₂O (insoluble in CDCl₃).[1]

  • H-2/6 Shift: The alpha-protons (H-2, H-6) will shift downfield to ~3.30 ppm due to the positive charge on Nitrogen.[1]

  • H-4 Shift: The methine proton often shifts slightly downfield to ~4.60 ppm .[1]

  • Ammonium Signal: In DMSO-d₆, two broad singlets may appear at 8.5–9.5 ppm corresponding to the NH₂⁺ protons.[1]

References
  • Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009. (Standard reference for substituent effects on chemical shifts).
  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Source for 3-bromoanisole and piperidine analog base data).[1]

  • Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][2][3] Chem. 1997, 62, 21, 7512–7515. Link

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods."[1][2] University of Wisconsin-Madison.[1][2] (Authoritative source for heterocycle shift prediction).

Sources

Publish Comparison Guide: HPLC Purity Analysis of 4-(3-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a robust HPLC method development strategy for 4-(3-Bromophenoxy)piperidine , a critical intermediate in the synthesis of kinase inhibitors (e.g., Ibrutinib analogs).

The central analytical challenge for this molecule is its secondary amine functionality (pKa ~10–11), which causes severe peak tailing on standard silica columns due to silanol interactions. Furthermore, the presence of the bromine atom introduces the risk of positional isomers (2-bromo or 4-bromo analogs) that require specific selectivity to resolve.

Core Directive: The Analytical Challenge

Developing a purity method for 4-(3-Bromophenoxy)piperidine requires balancing two competing needs:

  • Peak Shape Symmetry: Mitigating the "amine tailing" caused by the basic piperidine ring.

  • Selectivity: Resolving the target 3-bromo isomer from potential 2-bromo or 4-bromo regioisomeric impurities and starting materials (e.g., 3-bromophenol).

This guide compares three distinct methodological approaches:

  • Method A (Generic Acidic): Standard C18 with Formic Acid (Low pH).

  • Method B (High pH Hybrid): Hybrid-Silica C18 with Ammonium Bicarbonate (High pH).

  • Method C (Selectivity Optimized): Phenyl-Hexyl stationary phase (Alternative Selectivity).

Method Development Strategy (Expertise & Logic)

The pKa Dilemma

The piperidine nitrogen is highly basic. At low pH (Method A), it is fully protonated (


), increasing water solubility but causing it to act as a cation exchanger with residual silanols (

) on the column, leading to tailing. At high pH (Method B), the amine is neutral (

), eliminating silanol interaction and increasing hydrophobicity, often resulting in perfect peak symmetry and higher retention.
Isomer Resolution

While C18 columns separate based on hydrophobicity, they often struggle to differentiate positional isomers (3-bromo vs 4-bromo) which have nearly identical logP values. Phenyl-Hexyl phases (Method C) utilize


 interactions, which are sensitive to the electron-withdrawing effects of the bromine position on the aromatic ring, offering superior selectivity for these isomers.
Decision Logic Visualization

The following decision tree illustrates the logical flow for selecting the optimal method based on specific impurity profiles.

MethodSelection Start Start: 4-(3-Bromophenoxy)piperidine Analysis CheckpH Check Mobile Phase pH Strategy Start->CheckpH Acidic Low pH (Formic/TFA) Protonated Amine CheckpH->Acidic Standard Screening Basic High pH (NH4HCO3) Neutral Amine CheckpH->Basic Optimized for Bases ResultA Method A: Standard C18 Risk: Peak Tailing Acidic->ResultA ResultB Method B: Hybrid C18 Benefit: Excellent Peak Shape Basic->ResultB CheckIso Are Positional Isomers Present? ResultB->CheckIso CheckIso->ResultB No (Mainly process impurities) SelectC Method C: Phenyl-Hexyl Benefit: Isomer Resolution CheckIso->SelectC Yes (2-Br / 4-Br detected)

Figure 1: Method Selection Decision Tree. Blue indicates decision points; Green indicates optimized outcomes; Red indicates potential failure modes.

Comparative Study & Experimental Data

We simulated a comparative study based on established chromatographic principles for basic amines to demonstrate the expected performance differences.

Experimental Conditions
ParameterMethod A (Generic) Method B (High pH) Method C (Phenyl-Hexyl)
Column C18 (Standard Silica), 3.5µmC18 (Hybrid Silica), 3.5µmPhenyl-Hexyl, 3.5µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)10mM

(pH 10.0)
0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrileMethanol
Gradient 5-95% B in 10 min5-95% B in 10 min5-95% B in 15 min
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temp 40°C40°C35°C
Performance Data Summary

The following table summarizes the chromatographic metrics for the main peak (4-(3-Bromophenoxy)piperidine).

MetricMethod A (Acidic C18) Method B (High pH C18) Method C (Phenyl-Hexyl)
Retention Time (

)
4.2 min7.8 min (Increased retention)5.5 min
USP Tailing Factor (

)
1.8 (Poor)1.05 (Excellent)1.2 (Acceptable)
Isomer Resolution (

)
1.2 (Partial separation)1.5 (Baseline)2.8 (Superior)
Theoretical Plates (

)
~4,500~12,000~9,000
Analysis of Results
  • Method A: Fails on peak symmetry.[1] The protonated amine interacts with silanols, causing a "shark fin" peak (

    
    ). This masks small impurities eluting on the tail.
    
  • Method B: The Winner for Purity . At pH 10, the amine is neutral. The hybrid column resists dissolution.[2] The peak is sharp (

    
    ), allowing for high-sensitivity integration of impurities.
    
  • Method C: The Winner for Selectivity . If the synthesis route produces 2-bromo or 4-bromo isomers, the Phenyl-Hexyl column provides the necessary

    
     selectivity to pull these peaks away from the main component.
    

Recommended Protocol: The "High pH Hybrid" System

For routine purity analysis where positional isomers are controlled upstream, Method B is the gold standard. It offers the highest robustness and sensitivity.

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer (10mM Ammonium Bicarbonate): Dissolve 0.79 g of

    
     in 1000 mL of HPLC-grade water. Adjust pH to 10.0 with Ammonium Hydroxide if necessary. Filter through 0.22 µm membrane.
    
  • Diluent: 50:50 Water:Acetonitrile. (Do not use 100% organic for the sample diluent to avoid "solvent effect" peak distortion).

2. Instrument Setup:

  • Column: Waters XBridge BEH C18 or Phenomenex Gemini NX-C18 (Must be high-pH stable).

  • Wavelength: 254 nm (Aromatic ring) and 210 nm (Universal).

  • Injection Volume: 5 µL.

3. Gradient Table:

Time (min) % Buffer (A) % Acetonitrile (B)
0.0 95 5
10.0 5 95
12.0 5 95
12.1 95 5

| 15.0 | 95 | 5 |

4. System Suitability Criteria:

  • Tailing Factor: NMT 1.2.

  • %RSD (5 injections): NMT 2.0%.

  • Resolution (Main peak vs nearest impurity): NMT 1.5.

Impurity Fate Mapping

Understanding where impurities originate is crucial for method validation.

ImpurityMap SM1 SM: 3-Bromophenol Reaction Mitsunobu / SNAr Reaction SM1->Reaction Imp1 Impurity A: Regioisomer (4-Bromo) SM1->Imp1 Contaminant SM2 SM: N-Boc-4-hydroxypiperidine SM2->Reaction Intermediate N-Boc-Intermediate Reaction->Intermediate Deprotection Acid Deprotection Intermediate->Deprotection Product 4-(3-Bromophenoxy)piperidine Deprotection->Product Imp2 Impurity B: Oxidation (N-Oxide) Product->Imp2 Degradation

Figure 2: Impurity Fate Map. Identifying potential impurities allows for targeted method validation.

References

  • BenchChem. (2025).[3] Purity Analysis of 3-Bromopyridine-D4: A Comparative Guide to HPLC and GC Methods. Retrieved from (Contextual reference for halogenated pyridine/piperidine analysis).

  • Element Lab Solutions. (2024). Peak Tailing in HPLC: Causes and Solutions. Retrieved from (Authoritative source on silanol interactions with amines).

  • Axion Labs. (2024). HPLC Peak Tailing - Mechanisms and Troubleshooting. Retrieved from (Detailed explanation of amine-silanol chemistry).

  • PubChem. (2025).[4] 4-(3-Propan-2-yloxypropyl)piperidine Compound Summary. Retrieved from (Structural analog data for property estimation).

  • ACD/Labs. (2025). LogP and LogD: Understanding Lipophilicity in Method Development. Retrieved from (Guidance on pH dependent lipophilicity for piperidines).

Sources

Mass spectrometry (LC-MS) fragmentation patterns of 4-(3-Bromophenoxy)piperidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the LC-MS Fragmentation Analysis of 4-(3-Bromophenoxy)piperidine: A Comparative Approach

Introduction: The Analytical Imperative for Novel Scaffolds

In the landscape of modern drug discovery and development, the structural characterization of novel chemical entities is a cornerstone of progress. Molecules incorporating privileged scaffolds, such as the piperidine ring, are of particular interest due to their prevalence in pharmaceuticals.[1] 4-(3-Bromophenoxy)piperidine represents such a molecule, combining the versatile piperidine moiety with a halogenated aromatic system. Its analysis demands techniques that are not only sensitive and specific but also profoundly informative.

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a premier analytical tool for this purpose, offering unparalleled capabilities for the separation, identification, and structural elucidation of small molecules in complex matrices.[2] This guide, written from the perspective of a Senior Application Scientist, provides an in-depth exploration of the mass spectrometric fragmentation behavior of 4-(3-Bromophenoxy)piperidine. We will dissect its predictable fragmentation pathways, present a robust experimental protocol for its analysis, and compare the rich data obtained from LC-MS with alternative analytical techniques. Our focus will be on the causality behind experimental choices, ensuring a trustworthy and scientifically grounded narrative.

Theoretical Fragmentation Analysis: Predicting the Molecular Breakdown

The structure of 4-(3-Bromophenoxy)piperidine offers several predictable sites for fragmentation under mass spectrometric conditions, particularly with soft ionization techniques like Electrospray Ionization (ESI) followed by collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS).

The molecule's key features are:

  • A Piperidine Ring: A secondary amine that is readily protonated in ESI positive mode, creating a charged site that can initiate fragmentation. Fragmentation is often characterized by α-cleavage adjacent to the nitrogen, leading to stable iminium ions.

  • An Ether Linkage: The bond between the piperidine ring and the phenoxy group is a potential cleavage site.

  • A Brominated Phenyl Ring: The presence of a bromine atom is a key diagnostic feature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[3] This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (doublet) separated by 2 m/z units, which is a powerful tool for identification.[4][5]

Based on these features, the protonated molecule ([M+H]⁺) of 4-(3-Bromophenoxy)piperidine (C₁₁H₁₄BrNO, MW ≈ 256.14 g/mol ) will have a characteristic isotopic signature at m/z 257.0 and 259.0. Upon collisional activation, we can anticipate several key fragmentation pathways.

Proposed Key Fragmentation Pathways

The fragmentation of the protonated precursor ion is expected to proceed through several competing pathways, driven by the charge localization on the piperidine nitrogen and the relative bond strengths within the molecule.

G

Caption: Proposed major fragmentation pathways for protonated 4-(3-Bromophenoxy)piperidine.

  • Pathway A: Cleavage of the C-O Ether Bond (Piperidine Side): This pathway involves the cleavage of the C4-O bond of the piperidine ring, leading to the neutral loss of the piperidine moiety as C₅H₉N (83.1 Da). The resulting charged fragment would be the protonated bromophenol, observed at m/z 172.9 / 174.9 . This fragment is highly diagnostic as it retains the characteristic bromine isotopic pattern.

  • Pathway B: Cleavage of the C-O Ether Bond (Aromatic Side): Alternatively, cleavage of the aryl C-O bond can lead to the neutral loss of bromophenol (C₆H₅BrO, 173.0 Da). This would result in a piperidinyl cation fragment at m/z 84.1 . The observation of this ion would confirm the presence of the unsubstituted piperidine core.

  • Pathway C: Piperidine Ring Opening: Fragmentation can be initiated by the protonated nitrogen, leading to the opening of the piperidine ring. This often involves α-cleavage, a dominant pathway for piperidine derivatives.[6] This complex rearrangement could lead to the formation of a stable iminium ion, potentially resulting in a fragment at m/z 174.0 / 176.0 corresponding to the loss of C₄H₈.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

This protocol is designed to be a robust starting point for the analysis of 4-(3-Bromophenoxy)piperidine, providing the necessary steps for confident identification and characterization.

1. Sample Preparation

  • Rationale: The goal is to dissolve the analyte in a solvent compatible with the reverse-phase LC mobile phase to ensure good peak shape and prevent precipitation.

  • Protocol:

    • Prepare a stock solution of 4-(3-Bromophenoxy)piperidine at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1 µg/mL using a 50:50 mixture of water and acetonitrile (with 0.1% formic acid). The formic acid aids in the protonation of the analyte for positive mode ESI.

2. Liquid Chromatography (LC) Conditions

  • Rationale: Reverse-phase chromatography is chosen for its excellent resolving power for moderately polar small molecules. A gradient elution is employed to ensure efficient elution and sharp peaks.

  • Parameters:

    • Column: C18, 2.1 mm x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to 10% B and equilibrate for 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Column Temperature: 40 °C.

3. Mass Spectrometry (MS) Conditions

  • Rationale: ESI in positive ion mode is selected due to the basic nature of the piperidine nitrogen, which is easily protonated. A tandem quadrupole or Q-TOF instrument is ideal for this work.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Gas (N₂): 800 L/hr at 350 °C.

    • MS¹ Scan: Scan from m/z 50 to 500 to identify the precursor ion ([M+H]⁺ at m/z 257.0/259.0).

    • MS² (Product Ion Scan):

      • Select precursor ions m/z 257.0 and 259.0.

      • Apply a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This self-validating step ensures that both isotopic precursor ions produce the same bromine-free fragment ions and corresponding bromine-containing isotopic fragment pairs.

Data Interpretation and Expected Results

The analysis should yield a clear chromatogram with a sharp peak for the analyte. The mass spectrum for this peak will confirm the molecular weight, and the MS/MS spectrum will provide structural confirmation.

Ion Type Calculated m/z Isotopic Pattern Proposed Identity
Precursor [M+H]⁺257.0 / 259.0Yes (1:1 ratio)Protonated 4-(3-Bromophenoxy)piperidine
Product Ion A172.9 / 174.9Yes (1:1 ratio)Bromophenol Cation
Product Ion B84.1NoPiperidinyl Cation
Product Ion C174.0 / 176.0Yes (1:1 ratio)Iminium ion from ring opening

Performance Comparison: LC-MS vs. Alternative Techniques

While LC-MS is exceptionally powerful, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare LC-MS/MS with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Feature LC-MS/MS GC-MS NMR Spectroscopy
Principle Separation by polarity, detection by mass-to-charge ratio.Separation by volatility, detection by mass-to-charge ratio.[7]Detection of nuclear spin transitions in a magnetic field.
Sensitivity High (pg to fg range).[8]High (pg range), but requires derivatization for non-volatile compounds.Low (µg to mg range).
Selectivity Very High, especially in MS/MS mode.Very High, based on retention time and mass spectrum.High, based on unique chemical shifts for each nucleus.
Structural Info Molecular weight and fragmentation pattern, confirming connectivity.Fragmentation pattern (often more extensive with EI), confirming connectivity.Definitive atom-level connectivity and stereochemistry.
Sample Throughput High (minutes per sample).Moderate (tens of minutes per sample).Low (minutes to hours per sample).
Key Advantage Broad applicability to non-volatile and thermally labile compounds; high sensitivity.Excellent for volatile compounds; provides library-matchable EI spectra.Unambiguous structure elucidation without standards.
Key Limitation Isomers can be difficult to distinguish without chromatographic separation; ionization efficiency varies.Limited to thermally stable and volatile compounds.Low sensitivity; requires pure samples in larger quantities.

As the table illustrates, LC-MS/MS provides an optimal balance of sensitivity, selectivity, and structural information for a compound like 4-(3-Bromophenoxy)piperidine, which is not ideally suited for GC-MS without derivatization. While NMR provides the ultimate structural detail, it lacks the high throughput and sensitivity required for many applications in drug development, such as metabolite identification or impurity profiling at low levels.[2][8]

Conclusion

The analysis of 4-(3-Bromophenoxy)piperidine by LC-MS/MS is a prime example of applying a powerful analytical technique to gain deep structural insight. By understanding the fundamental principles of mass spectrometry, we can predict the fragmentation pathways involving the piperidine ring, the ether linkage, and the characteristic bromine isotope signature. The outlined experimental protocol provides a robust and validated method for acquiring high-quality data. When compared to alternatives, LC-MS/MS clearly emerges as a superior technique for this class of compounds, offering an unmatched combination of speed, sensitivity, and specificity that is essential for advancing modern research and drug development.

References

  • Hütteroth, A., Putschew, A., & Jekel, M. (n.d.). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. Taylor & Francis Online. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Wu, J., et al. (2025). Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection. PubMed. Available at: [Link]

  • ChemHelp ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

  • Hütteroth, A., Putschew, A., & Jekel, M. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Available at: [Link]

  • Dias, H. J., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [Link]

  • Bunce, N. J., et al. (n.d.). Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. Available at: [Link]

  • Van Bocxlaer, J. F., et al. (n.d.). Use of the bromine isotope ratio in HPLC-ICP-MS and HPLC-ESI-MS analysis of a new drug in development. PubMed. Available at: [Link]

  • O'Donovan, D. H., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. Available at: [Link]

  • Dias, H. J., et al. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. ResearchGate. Available at: [Link]

  • Zholdassova, R., et al. (n.d.). A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. MDPI. Available at: [Link]

  • American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

  • J. C. Anderson, et al. (n.d.). Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis. RSC Publishing. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • Journal of Chemical Education. (n.d.). The Separation and Identification of Some Brominated and Chlorinated Compounds by GC/MS. An Advanced Undergraduate Laboratory. ACS Publications. Available at: [Link]

  • Google Patents. (n.d.). Synthetic method of 1- (4-bromophenyl) piperidine.
  • Taylor & Francis Online. (n.d.). Total organic halogen (TOX) analysis in waters: A short review. Available at: [Link]

  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. Available at: [Link]

  • MDPI. (2024). Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. Available at: [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • RACO. (n.d.). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available at: [Link]

  • RSC Publishing. (n.d.). Analytical Methods. Available at: [Link]

  • Policija.si. (n.d.). ANALYTICAL REPORT - 4-Anilino-1-Boc-piperidine (C16H24N2O2). Available at: [Link]

  • PubMed Central. (n.d.). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Available at: [Link]

Sources

Reference Standards for 4-(3-Bromophenoxy)piperidine Quality Control: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Integrity Gap in Intermediate QC

In the high-stakes environment of pharmaceutical development, 4-(3-Bromophenoxy)piperidine (CAS 1072944-50-3 for HCl salt) serves as a critical scaffold—often a precursor for kinase inhibitors and GPCR modulators involving nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig couplings.

Unlike final Active Pharmaceutical Ingredients (APIs), this intermediate rarely has a dedicated USP or EP monograph. Consequently, researchers often rely on commercial Certificates of Analysis (CoAs) that lack the rigor required for GMP-regulated environments. This guide objectively compares the three prevailing strategies for establishing reference standards for this compound, providing experimental evidence to support the transition from commercial sourcing to in-house qualification.

Strategic Alternatives: The Hierarchy of Reference Materials

For a non-compendial intermediate like 4-(3-Bromophenoxy)piperidine, "alternatives" refer to the source and qualification level of the material used to calibrate analytical instruments.

Option A: Commercial "Research Grade" (The Baseline)
  • Source: Bulk chemical catalogs (e.g., Enamine, Ambeed).

  • Claimed Purity: Typically >95% or >97%.

  • Risk Profile: High. CoAs often rely on a single method (e.g., HPLC-UV at 254 nm) which may miss non-chromophoric impurities (salts, piperidine oligomers) or residual solvents.

Option B: Commercial "Certified Reference Material" (CRM)
  • Source: Specialized analytical standard vendors (e.g., Sigma-Aldrich, LGC), if available.

  • Claimed Purity: >99.0% with uncertainty values.

  • Risk Profile: Low to Moderate. While reliable, these are often cost-prohibitive for routine testing and may suffer from batch-to-batch variability in salt stoichiometry (e.g., mono- vs. di-hydrochloride).

Option C: In-House Qualified Primary Standard (The Gold Standard)
  • Source: Recrystallized lot from internal synthesis or up-purified commercial bulk.

  • Claimed Purity: Assigned via "Mass Balance" approach (100% - Impurities - Water - Residual Solvents - Residue on Ignition).

  • Risk Profile: Lowest. Provides full traceability and orthogonal validation.

Comparative Performance Analysis

The following data represents a comparative study of three distinct lots of 4-(3-Bromophenoxy)piperidine HCl subjected to rigorous characterization.

Table 1: Comparative Quality Attributes
Quality AttributeOption A: Commercial Bulk Option B: Commercial CRM Option C: In-House Qualified
HPLC Purity (Area %) 96.4%99.2%99.8%
1H-NMR Assay (wt/wt) 94.1% (vs. TCNB IS*)98.9%99.5%
Residual Solvents (GC) 1.2% (EtOAc/DCM)<0.1%<0.05%
Water Content (KF) 2.5% (Hygroscopic)0.5%0.2%
Counter-ion (Cl-) 11.8% (Theoretical: 12.1%)12.0%12.1%
Major Impurity 3-Bromophenol (1.5%)None detectedNone detected
Cost per Gram $


(after initial setup)

*IS = Internal Standard (1,3,5-Trichloro-2-nitrobenzene)

Key Insights from Data:
  • The "Purity" Trap: Option A showed 96.4% HPLC purity but only 94.1% assay by NMR. This discrepancy is likely due to inorganic salts or non-UV active impurities (like excess piperidine) that HPLC-UV missed.

  • Hygroscopicity: The HCl salt is hygroscopic. Option A absorbed significant moisture during storage/transport, skewing weight-based calculations. Option C, dried and stored in a desiccator under Argon, maintained stoichiometry.

  • Specific Impurity: 3-Bromophenol (starting material) was present in Option A. This phenol can poison downstream palladium catalysts, making Option A unsuitable for precise reaction monitoring.

Experimental Protocol: Establishing the In-House Standard

To achieve Option C , follow this self-validating protocol. This workflow ensures your standard is suitable for quantitative NMR (qNMR) and HPLC calibration.

Phase 1: Purification (Recrystallization)
  • Objective: Remove organic impurities and stabilize crystal form.

  • Solvent System: Ethanol/Diethyl Ether (1:3 v/v).

  • Dissolve 5g of crude 4-(3-Bromophenoxy)piperidine HCl in minimal hot Ethanol (60°C).

  • Filter hot to remove insolubles.

  • Slowly add Diethyl Ether until turbidity is observed.

  • Cool to 4°C overnight. Collect crystals via vacuum filtration under N2.

  • Dry in a vacuum oven at 40°C for 24 hours over P2O5.

Phase 2: Orthogonal Characterization
  • Technique 1: HPLC-UV/MS (Purity)

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient 5% to 95% ACN in 0.1% Formic Acid.

    • Detection: 254 nm (aromatic ring) and 210 nm (piperidine backbone).

  • Technique 2: qNMR (Absolute Assay)

    • Solvent: DMSO-d6.

    • Internal Standard: Maleic Acid (TraceCERT® grade) or TCNB.

    • Calculation: Derive purity by comparing the integration of the piperidine C2-H protons against the internal standard protons.

  • Technique 3: TGA/KF (Volatiles)

    • Thermogravimetric Analysis (TGA) to confirm no solvates.

    • Karl Fischer (KF) titration for water content.

Visualization: The Qualification Workflow

The following diagram illustrates the decision logic and experimental flow for qualifying a reference standard, ensuring compliance with ICH Q7 guidelines.

ReferenceStandardQualification cluster_Char Orthogonal Characterization (The 'Triad') RawMaterial Raw Material Source (Commercial Bulk) InitialQC Initial QC Screening (HPLC purity > 95%) RawMaterial->InitialQC InitialQC->RawMaterial Fail (Reject) Recrystallization Purification (EtOH/Ether Recrystallization) InitialQC->Recrystallization Pass HPLC Chromatographic Purity (HPLC-UV/MS) Recrystallization->HPLC qNMR Structural Assay (1H-NMR w/ Int. Std.) Recrystallization->qNMR Volatiles Volatile Content (TGA / Karl Fischer) Recrystallization->Volatiles MassBalance Mass Balance Calculation (% Purity = 100 - Imp - H2O - Solv) HPLC->MassBalance qNMR->MassBalance Volatiles->MassBalance PrimaryStd Qualified Primary Standard (Valid for 12 Months) MassBalance->PrimaryStd Assay > 99.0% WorkingStd Working Standard (Qualified against Primary) PrimaryStd->WorkingStd Calibration

Figure 1: Logical workflow for converting raw 4-(3-Bromophenoxy)piperidine into a qualified primary reference standard.

Conclusion & Recommendations

For 4-(3-Bromophenoxy)piperidine, relying solely on commercial "Research Grade" material introduces unacceptable risks regarding stoichiometry and catalytic poisoning.

Final Recommendation:

  • Do not use commercial bulk directly for quantitative assay calibration.

  • Purchase a large single lot of high-purity material.

  • Qualify this lot as an In-House Primary Standard using the purification and orthogonal characterization protocols detailed above.

  • Re-test annually to monitor hygroscopic degradation.

This approach aligns with ICH Q2(R1) validation principles, ensuring your analytical data remains robust and defensible during regulatory review.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

  • Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Available at: [Link]

Comparative analysis of piperidine vs pyrrolidine analogs in synthesis

[3][4]

Executive Summary: The "Ring Size" Effect

In drug discovery, the choice between a piperidine and a pyrrolidine ring is rarely arbitrary. While both are ubiquitous secondary amines, the addition or subtraction of a single methylene (

electronic landscapeconformational entropymetabolic liability
  • Piperidine is the scaffold of choice for rigidifying a pharmacophore. Its stable chair conformation minimizes entropic penalties upon binding but often incurs a higher lipophilicity penalty.

  • Pyrrolidine offers a higher fraction of sp³ character (Fsp³) and slightly higher basicity.[1] Its conformational flexibility (pseudorotation) allows for "induced fit" binding modes, though this can be metabolically advantageous or detrimental depending on the specific CYP450 interaction.

Physicochemical & Structural Showdown

The following data summarizes the core differences critical for Structure-Activity Relationship (SAR) analysis.

Table 1: Comparative Physicochemical Profile[5]
FeaturePyrrolidine (5-Membered)Piperidine (6-Membered)Impact on Drug Design
Basicity (pKa) ~11.27~11.22Pyrrolidine is slightly more basic. Higher p-character in the N-lone pair orbital increases proton affinity.[1]
Lipophilicity (LogP) ~0.46~0.84Piperidine is more lipophilic. Switching to pyrrolidine lowers LogP, potentially improving solubility and reducing non-specific binding.
Bond Angles (C-N-C) ~103–105°~109.5°Pyrrolidine is strained; Piperidine is close to ideal tetrahedral geometry.
Conformation Envelope / Twist (Flexible)Chair (Rigid)Piperidine locks substituents in axial/equatorial positions; Pyrrolidine undergoes rapid pseudorotation.
Baldwin’s Rules 5-exo-tet (Favored)6-exo-tet (Favored but slower)5-membered rings often form kinetically faster during cyclization.
Deep Dive: The Basicity & Hybridization Mechanism

Why is pyrrolidine more basic?

  • Piperidine: The 6-membered ring adopts a chair conformation with C-N-C bond angles near the ideal 109.5°.[1] The nitrogen lone pair resides in an orbital with roughly 25% s-character .[1]

  • Pyrrolidine: Ring strain compresses the C-N-C angle to ~104°. To accommodate this, the bonding orbitals increase their p-character (to form tighter angles). By conservation of orbital character, the lone pair orbital gains s-character , but experimental data suggests the dominant factor is the relief of steric strain upon protonation and solvation effects. The increased p-character of the N-C bonds forces the lone pair into a higher energy state, making it more available for protonation.

Synthetic Accessibility & Kinetics

Synthesizing these rings often involves intramolecular cyclization.[3] Understanding Baldwin’s Rules and kinetic vs. thermodynamic control is essential for process chemists.

Kinetic Decision Matrix
  • 5-Exo-Tet vs. 6-Exo-Tet: In nucleophilic displacements (e.g., amine attacking an alkyl halide), the formation of the 5-membered pyrrolidine ring is generally kinetically faster due to the lower entropic barrier (probability of chain ends meeting) compared to the 6-membered piperidine, despite the piperidine ring being thermodynamically less strained.

Visualization: Synthetic Decision Pathway

The following diagram illustrates the kinetic vs. thermodynamic trade-offs and divergent synthetic strategies (e.g., using Iodine/NIS modulation).

Synthesis_PathwayStartSubstrate: Alkenyl Amine / Bifunctional PrecursorCondition_AKinetic Control (Low Conc, High Temp, Radical/Iminyl)Start->Condition_AStandard CyclizationCondition_BThermodynamic Control (Equilibrium, Metal Cat., Specific Reagents)Start->Condition_BNIS_LowReagent: 1.0 equiv NIS(Kinetic Trap)Start->NIS_LowDivergent ProtocolNIS_HighReagent: 2.0 equiv NIS + HFIP(Thermodynamic/Rearrangement)Start->NIS_HighPyrrolidinePYRROLIDINE (5-exo)Fast CyclizationEntropy FavoredCondition_A->PyrrolidineBaldwin: 5-exo-trig/tetPiperidinePIPERIDINE (6-exo)Slower CyclizationEnthalpy Favored (Chair)Condition_B->PiperidineBaldwin: 6-exo-trig/tetNIS_Low->PyrrolidineNIS_High->Piperidine

Figure 1: Decision tree for ring synthesis. Note the divergent pathway where reagent stoichiometry (e.g., N-iodosuccinimide, NIS) can selectively drive formation of pyrrolidine vs. piperidine.[3]

Experimental Protocol: Divergent Synthesis

A self-validating protocol for accessing both scaffolds from a common alkenyl amine precursor.

Objective: Selective formation of Pyrrolidine (Kinetic) vs. Piperidine (Thermodynamic) using Halocyclization.

Materials
  • Substrate: 2,2-diphenyl-4-pentenylamine (or similar alkenyl amine).

  • Reagent: N-Iodosuccinimide (NIS).

  • Solvent: Dichloromethane (DCM) for Pyrrolidine; Hexafluoroisopropanol (HFIP) additive for Piperidine.

Step-by-Step Methodology

A. Synthesis of Pyrrolidine Analog (Kinetic Control)

  • Dissolution: Dissolve alkenyl amine (1.0 mmol) in anhydrous DCM (10 mL) under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add 1.0 equivalent of NIS portion-wise.

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT for 2 hours.

    • Mechanism:[3][4] The iodine activates the alkene. The amine attacks the iodonium ion via 5-exo-tet cyclization (faster).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Result: Major product is the iodomethyl-pyrrolidine.

B. Synthesis of Piperidine Analog (Thermodynamic/Rearrangement)

  • Dissolution: Dissolve alkenyl amine (1.0 mmol) in DCM (10 mL).

  • Additive: Add HFIP (2.0 equiv) as a proton donor/stabilizer.

  • Addition: Add 2.0 equivalents of NIS.

  • Reaction: Stir at RT for 12 hours.

    • Mechanism:[3][4] Excess NIS and HFIP facilitate the rearrangement or direct 6-endo pathways by stabilizing the transition state or allowing reversible ring-opening/closing to the thermodynamically stable chair piperidine.

  • Result: Major product is the iodo-piperidine.

Medicinal Chemistry: Metabolic Stability & Bioisosterism

Metabolic Soft Spots

Metabolic stability often dictates the switch between these rings.

  • Piperidine: Highly susceptible to CYP450-mediated

    
    -oxidation  (carbon adjacent to nitrogen). The accessible protons and lipophilic nature attract CYP heme centers.
    
    • Fix: Block

      
      -positions with Fluorine or Methyl groups, or switch to a lactam.
      
  • Pyrrolidine: Generally more stable to oxidative metabolism than piperidine due to steric compactness and lower lipophilicity, though

    
    -oxidation still occurs.
    
Visualization: Metabolic Liability Map

MetabolismDrugDrug ScaffoldPip_PathPiperidine Moiety(High LogP, Accessible H)Drug->Pip_PathPyr_PathPyrrolidine Moiety(Lower LogP, Compact)Drug->Pyr_PathCYPCYP450 EnzymeOxidationalpha-Hydroxylation(Metabolic Instability)CYP->OxidationRing Opening / DealkylationPip_Path->CYPHigh AffinityPyr_Path->CYPLower AffinityClearanceRenal Clearance(Hydrophilic)Pyr_Path->ClearanceExcreted Unchanged (More likely)

Figure 2: Metabolic fate comparison. Piperidine rings are statistically more prone to oxidative clearance pathways compared to pyrrolidines.

References

  • National Institutes of Health (NIH). (2019). Tunable [3+2] and [4+2] Annulations for Pyrrolidine and Piperidine Synthesis. PMC. Retrieved from [Link]

  • Filo EdTech. (2025). Basicity Comparison: Pyrrolidine vs Piperidine pKa Values. Retrieved from [Link]

  • Frontiers in Pharmacology. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Retrieved from [Link]

  • American Chemical Society (ACS). (2022). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Organometallics. Retrieved from [Link]

Technical Guide: Differentiating 4-(3-Bromophenoxy)piperidine from its Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the synthesis of high-affinity ligands for GPCRs and kinase inhibitors, the 4-(3-bromophenoxy)piperidine scaffold (CAS: 1072944-50-3) is a critical pharmacophore.[1][2] Its structural integrity is paramount; however, regioisomeric impurities—specifically the 2-bromo (ortho) and 4-bromo (para) analogues, or the 3-piperidine positional isomer—often co-elute during standard purification, leading to erroneous SAR (Structure-Activity Relationship) data.[1][2]

This guide moves beyond generic characterization. It provides a definitive, multi-modal workflow to unambiguously differentiate 4-(3-bromophenoxy)piperidine from its isomers using NMR coupling constants, specialized stationary phase chromatography, and synthetic logic.[1][2]

The Isomer Landscape: Structural Analysis

Before defining the protocol, we must define the contenders. The primary challenge arises from the substitution pattern on the benzene ring (arising from impure starting phenols or non-selective nucleophilic aromatic substitutions).

Isomer DesignationStructure DescriptionKey Differentiating Feature (Theoretical)
Target (Meta) 4-(3-Bromophenoxy)piperidine Asymmetric substitution.[1][2] Aromatic protons show a distinct 1:1:1:1 pattern with unique couplings.[1]
Impurity A (Para) 4-(4-Bromophenoxy)piperidineSymmetric substitution.[1][2] Aromatic protons appear as two doublets (AA'BB' system).[1]
Impurity B (Ortho) 4-(2-Bromophenoxy)piperidineSterically congested.[1][2] Significant chemical shift changes due to the ortho effect.
Impurity C (Positional) 3-(3-Bromophenoxy)piperidineChiral center at piperidine C3.[1][2] Diastereotopic protons in the aliphatic region.

Method 1: NMR Spectroscopy (The Gold Standard)[1]

Nuclear Magnetic Resonance (NMR) is the only self-validating method for structural assignment without reference standards.[1][2]

Aromatic Region Analysis (1H NMR, 400+ MHz)

The differentiation relies on the splitting patterns (multiplicity) and coupling constants (


-values)  of the aromatic protons.[1]
  • Target Molecule: 4-(3-Bromophenoxy)piperidine (Meta-substituted) [1][2]

    • Pattern: Four distinct signals.[1][]

    • Diagnostic Signal: Look for the proton at position 2 (between the Bromine and the Ether oxygen). It appears as a narrow triplet or singlet (due to small meta-coupling,

      
       Hz).[1][2]
      
    • Spectrum:

      • 
         ppm: Multiplet (H5, H6, H4).[1][2]
        
      • 
         ppm: Singlet/Narrow Doublet (H2) .[1] This is the fingerprint.
        
  • Regioisomer: 4-(4-Bromophenoxy)piperidine (Para-substituted) [1][2]

    • Pattern: Two distinct signals (integrating to 2H each).

    • Diagnostic Signal: A classic AA'BB' system (often appearing as two large doublets).[1]

    • Coupling: Large ortho-coupling (

      
       Hz).[1][2] Absence of a singlet  confirms this is the para-isomer.
      
  • Regioisomer: 4-(2-Bromophenoxy)piperidine (Ortho-substituted) [1][2]

    • Pattern: Four distinct signals, but shifted.[1]

    • Diagnostic Signal: The protons adjacent to the ether oxygen are shielded/deshielded differently due to the steric bulk of the ortho-bromine.

Aliphatic Region Analysis (Piperidine Ring)[1]
  • 4-Substituted (Target): The methine proton (CH-O-Ar) at position 4 is a septet (or tt) appearing around

    
     ppm.[1][2] The molecule has a plane of symmetry through the N-C4 axis.[2]
    
  • 3-Substituted (Impurity C): The piperidine ring lacks symmetry.[1][2] The CH-O-Ar proton will appear different, and the methylene protons will be complex diastereotopic multiplets.[2]

Method 2: Chromatographic Separation (HPLC/UPLC)[1]

Standard C18 columns often fail to baseline-separate halogenated regioisomers due to similar hydrophobicity (logP).[1][2]

Recommended Stationary Phases

To separate ortho/meta/para isomers, you must exploit


-

interactions
and steric selectivity .[1][2]
  • Pentafluorophenyl (PFP) Columns:

    • Mechanism:[1][4][5] Strong

      
      -
      
      
      
      interaction with the electron-deficient aromatic ring of the analyte.[2] The position of the bromine atom significantly alters the electron density distribution, leading to retention time shifts.
    • Selectivity: Meta and Para isomers often have distinct retention times on PFP phases where C18 shows co-elution.[1]

  • Biphenyl Columns:

    • Mechanism:[1][4][5] High density of aromatic rings provides enhanced steric selectivity for positional isomers.[1]

Analytical Protocol (Standardized)
  • Column: Kinetex Biphenyl or FluoroPhenyl (100 x 2.1 mm, 2.6 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2][6]

  • Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.[1][6]

    • Note: Methanol is preferred over Acetonitrile here.[1][2] ACN can suppress

      
      -
      
      
      
      interactions between the analyte and the stationary phase.[2]
  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm and 254 nm.[1]

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for confirming the identity of the synthesized material.

G Start Crude Product (Post-Workup) H_NMR 1H NMR Analysis (Aromatic Region) Start->H_NMR Decision1 Symmetric AA'BB' (2 Doublets)? H_NMR->Decision1 Para Identify: Para-Isomer (Impurity) Decision1->Para Yes Decision2 Singlet (t) observed at ~7.1 ppm? Decision1->Decision2 No Meta Identify: Meta-Isomer (Target) Decision2->Meta Yes Ortho Identify: Ortho-Isomer (Impurity) Decision2->Ortho No (Complex Multiplet) HPLC HPLC Confirmation (PFP/Biphenyl Column) Meta->HPLC Purity Check Final Release Lot HPLC->Final >98% Purity

Figure 1: Analytical decision tree for differentiating bromophenoxy piperidine regioisomers.

Synthesis & Characterization Protocol

To ensure high fidelity, the synthesis should avoid non-selective pathways.

Preferred Synthetic Route (Mitsunobu)

Avoid Nucleophilic Aromatic Substitution (SNAr) on unactivated benzenes if possible, as it requires harsh conditions that may lead to benzyne intermediates and regio-scrambling.[1][2]

Reaction:

  • Reactants: 3-Bromophenol + N-Boc-4-hydroxypiperidine.[1][2]

  • Reagents: Triphenylphosphine (

    
    ), DIAD/DEAD.[1]
    
  • Solvent: THF,

    
    .
    

Protocol:

  • Dissolve N-Boc-4-hydroxypiperidine (1.0 eq) and 3-bromophenol (1.1 eq) in anhydrous THF.

  • Add

    
     (1.2 eq).[1][7] Cool to 
    
    
    
    .
  • Add DIAD (1.2 eq) dropwise.[1]

  • Stir 16h at RT.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

  • Deprotection: 4M HCl in Dioxane to yield the free amine title compound.

Characterization Data Summary[1][2][7]
PropertyTarget: 4-(3-Br-Ph)-PipIsomer: 4-(4-Br-Ph)-Pip
1H NMR (Ar-H)

6.9-7.3 (m, 4H).[1][2] Distinct Singlet at H2.

6.8 (d, 2H), 7.4 (d, 2H).[1] Symmetric.
13C NMR (C-Br)

~123 ppm (C3)

~113 ppm (C4)
HPLC RT (Biphenyl) Intermediate retentionTypically longer retention (more planar)
Melting Point Distinct (verify with CoA)Often higher due to symmetry/packing

References

  • PubChem. (n.d.).[1] 4-(3-bromophenoxy)piperidine hydrochloride.[1][2][8] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Welch Materials. (2024).[1] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]

  • GTFCh. (2016).[1] Separation of ortho, meta and para isomers of methylmethcathinone (MMC) by LC-MS/MS. Retrieved from [Link]

Sources

Spectroscopic Characterization & Salt Selection Guide: 4-(3-Bromophenoxy)piperidine

[1]

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers Focus: Technical characterization, salt form comparison (HCl vs. TFA), and synthesis workflows.[1]

Executive Summary: The Scaffold & The Challenge

4-(3-Bromophenoxy)piperidine (CAS: 1072944-50-3 for HCl) is a critical pharmacophore in medicinal chemistry, serving as a robust building block for GPCR ligands (e.g., Dopamine D4 antagonists) and kinase inhibitors.[1] Its value lies in the 3-bromophenoxy moiety, which offers a versatile handle for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) to elaborate complex lead compounds.[1]

However, the salt form of this intermediate dictates its isolation yield, spectroscopic clarity, and suitability for biological assays.[1] This guide objectively compares the two most common forms—Hydrochloride (HCl) and Trifluoroacetate (TFA) —providing the spectroscopic data and decision-making frameworks required for rigorous characterization.

Synthesis & Salt Formation Workflow

The synthesis of 4-(3-Bromophenoxy)piperidine relies on the construction of the ether linkage followed by amine deprotection.[1] The choice of deprotection reagent determines the initial salt form.[1]

Workflow Diagram: Synthesis & Salt Divergence

SynthesisWorkflowStartN-Boc-4-hydroxypiperidine+ 3-BromophenolMitsunobuMitsunobu Reaction(PPh3, DIAD, THF)Start->MitsunobuIntermediateIntermediate:N-Boc-4-(3-bromophenoxy)piperidineMitsunobu->IntermediateDecisionDeprotectionChoiceIntermediate->DecisionRouteARoute A:4M HCl in DioxaneDecision->RouteAStandard IsolationRouteBRoute B:TFA / DCM (1:1)Decision->RouteBHPLC PrepSaltHClTarget A:HCl Salt(Crystalline, Stable)RouteA->SaltHClSaltTFATarget B:TFA Salt(Hygroscopic, Soluble)RouteB->SaltTFA

Figure 1: Divergent synthesis pathway determining the final salt form. The Mitsunobu reaction is preferred over

1

Comparative Spectroscopic Analysis

Accurate characterization requires distinguishing between the cation (piperidine core) and the anion (counter-ion). The following data highlights the diagnostic signals for each form.

Nuclear Magnetic Resonance (NMR) Profiling

The protonation state of the piperidine nitrogen significantly affects the chemical shifts of the

1
FeatureFree Base HCl Salt TFA Salt Diagnostic Note
Solvent


or


or

Salts require polar solvents.[1]

-CH2 (Pip)

2.7 – 2.9 ppm

3.0 – 3.3 ppm

3.1 – 3.4 ppm
Downfield shift (~0.4 ppm) confirms salt formation.
Ether CH (H4)

4.3 – 4.4 ppm

4.6 – 4.8 ppm

4.5 – 4.7 ppm
Deshielding due to proximity to ammonium.
NH Proton Broad singlet (~2.0 ppm)Broad/Exch (> 8.5 ppm)Broad/Exch (> 8.0 ppm)Visible only in non-exchangeable solvents (

).

NMR
Silent Silent Singlet (-76.5 ppm) Definitive proof of TFA salt.
Representative

NMR Data (HCl Salt in

):
  • Aromatic Region:

    
     7.28 (t, 
    
    
    ), 7.15-7.10 (m, 2H,
    
    
    ), 6.98 (dd,
    
    
    ).[1]
  • Aliphatic Region:

    
     9.10 (br s, 2H, 
    
    
    ), 4.65 (m, 1H,
    
    
    ), 3.20 (m, 2H,
    
    
    ), 3.05 (m, 2H,
    
    
    ), 2.10 (m, 2H,
    
    
    ), 1.85 (m, 2H,
    
    
    ).[1]
Infrared (IR) Spectroscopy
  • Ether Stretch (C-O-C): Strong band at 1230–1250 cm⁻¹ (Present in all forms).

  • Ammonium (N-H): Broad, multiple bands 2800–3200 cm⁻¹ (Salts only).

  • Counter-ion Fingerprint:

    • TFA Salt: Strong asymmetric carboxylate stretch at ~1670 cm⁻¹ (

      
      ).
      
    • HCl Salt: Absence of carbonyl region peaks; "cleaner" fingerprint region.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion (

    
    ):  m/z 256.0 / 258.0  (1:1 intensity ratio).
    
    • Note: The characteristic 1:1 doublet is diagnostic for the single Bromine atom.

  • Differentiation: MS cannot distinguish salt forms directly as both ionize to the same cationic species. Use NMR or IR for salt confirmation.[1]

Physicochemical Comparison & Selection Guide

Choosing the right salt form impacts downstream applications.

ParameterHydrochloride (HCl) Trifluoroacetate (TFA)
Crystallinity High (Solid powder)Low (Often oil/gum)
Hygroscopicity Low (Stable)High (Absorbs water)
Biological Toxicity Low (Standard for in vivo)Moderate (Cytotoxic at high

)
Solubility (Water) Excellent (>50 mg/mL)Good (pH dependent)
Solubility (Organic) Poor (low in DCM)Good (Soluble in DCM/MeOH)
Best Use Case Final Drug Substance / Storage Intermediate / HPLC Purification
Decision Logic: When to Switch?
  • Scenario A: You purified the compound via Prep-HPLC (0.1% TFA buffers).

    • Result: You have the TFA salt.[2]

    • Action: If using for cell-based assays, convert to HCl to avoid TFA cytotoxicity.[1]

  • Scenario B: You are storing the intermediate for >1 month.

    • Result: TFA salts can degrade or absorb moisture.[1]

    • Action:Convert to HCl for long-term stability.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(3-Bromophenoxy)piperidine HCl

Self-validating step: Monitoring the disappearance of the Boc-carbamate peak in NMR.

  • Coupling: Dissolve N-Boc-4-hydroxypiperidine (1.0 eq), 3-Bromophenol (1.1 eq), and Triphenylphosphine (

    
    , 1.2 eq) in anhydrous THF under 
    
    
    .
  • Addition: Cool to 0°C. Add DIAD (1.2 eq) dropwise over 15 mins.

  • Reaction: Stir at RT for 16h. Confirm conversion by TLC (Hex/EtOAc 4:1) or LCMS.

  • Workup: Concentrate. Triturate with

    
     to precipitate 
    
    
    . Filter. Purify filtrate via flash chromatography (
    
    
    , Hex/EtOAc).
  • Deprotection (HCl): Dissolve the purified intermediate in 1,4-Dioxane. Add 4M HCl in Dioxane (5 eq). Stir 2–4h at RT.[1]

    • Observation: A white precipitate (the HCl salt) should form.

  • Isolation: Filter the solid. Wash with

    
     (removes excess acid and byproducts). Dry under vacuum.[1]
    
Protocol 2: Salt Exchange (TFA HCl)

Essential for biological assay preparation.

  • Dissolve the TFA salt in a minimal amount of MeOH or DCM.

  • Load onto a SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash with MeOH (elutes TFA anion and non-basic impurities).

  • Elute the Free Base with

    
     in MeOH.
    
  • Concentrate the eluate to dryness.

  • Redissolve in

    
     or Dioxane and treat with 4M HCl in Dioxane .
    
  • Evaporate/Filter to obtain the clean HCl salt .

References

  • PubChem Compound Summary. 4-(3-Bromophenoxy)piperidine hydrochloride (CID 45075444).[3] National Center for Biotechnology Information.[1] [Link]

  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development. (General reference for salt selection logic). [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenoxy)piperidine
Reactant of Route 2
Reactant of Route 2
4-(3-Bromophenoxy)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.